2-(p-Fluorophenyl)-6-bromobenzoxazole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H7BrFNO |
|---|---|
Molecular Weight |
292.10 g/mol |
IUPAC Name |
6-bromo-2-(4-fluorophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H7BrFNO/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H |
InChI Key |
UZWZSZVLXICJJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)Br)F |
Origin of Product |
United States |
Foundational & Exploratory
Structural & Supramolecular Analysis of 2-(p-Fluorophenyl)-6-bromobenzoxazole: A Pharmacophore Guide
Topic: Crystal Structure Analysis of 2-(p-Fluorophenyl)-6-bromobenzoxazole Content Type: Technical Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Crystallographers[1]
Executive Summary
The benzoxazole scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for anticancer, antimicrobial, and antiviral agents.[2] This guide provides an in-depth technical analysis of 2-(p-fluorophenyl)-6-bromobenzoxazole , a molecule where halogen substitution plays a pivotal role in both crystal packing and biological efficacy.[1]
We examine the synergistic effects of the electron-withdrawing p-fluoro group and the polarizable 6-bromo substituent.[1] These moieties drive the formation of specific supramolecular architectures via halogen bonding and
Chemical Context & Rational Design
The selection of the 2-(p-fluorophenyl)-6-bromobenzoxazole scaffold is not arbitrary; it is a calculated decision in Structure-Activity Relationship (SAR) optimization.[1]
-
Fluorine Effect: The para-fluorine atom on the phenyl ring enhances metabolic stability by blocking oxidative metabolism at the susceptible C4 position. It also acts as a hydrogen bond acceptor in weak
interactions. -
Bromine Handle: The bromine at the 6-position of the benzoxazole ring increases lipophilicity (logP) and introduces a "sigma-hole," facilitating halogen bonding (
) that can anchor the molecule within a protein binding pocket or stabilize the crystal lattice.
Experimental Protocols
Synthesis Workflow
To ensure high purity for single-crystal growth, we utilize a condensation-cyclization pathway catalyzed by oxidative agents.[1]
Reagents: 2-amino-5-bromophenol, 4-fluorobenzaldehyde, sodium metabisulfite (
Protocol:
-
Reactant Dissolution: Dissolve 2-amino-5-bromophenol (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in absolute ethanol.
-
Catalyst Addition: Add aqueous
(1.5 eq) dropwise to the mixture. -
Reflux: Heat the mixture at reflux (
) for 6–8 hours. Monitor via TLC (Ethyl acetate:Hexane 1:4).[3] -
Precipitation: Pour the reaction mixture into crushed ice. The crude product precipitates as a solid.
-
Purification: Filter and wash with cold water. Recrystallize from hot ethanol/DMF (9:1 ratio) to obtain needle-shaped crystals suitable for X-ray diffraction (XRD).
Single Crystal Growth Strategy
High-quality crystals are grown using the Slow Evaporation Method .[1]
-
Solvent System: Ethanol:DMF (20:1). DMF is added to increase solubility and slow down the evaporation rate, reducing nucleation sites and promoting larger crystal size.
-
Conditions: The solution is filtered through a 0.45
PTFE filter into a narrow-neck vial, covered with parafilm containing pinholes, and kept in a vibration-free environment at 298 K.
Visualization: Synthetic & Crystallographic Workflow[1][4]
Figure 1: Step-by-step workflow from chemical synthesis to crystallographic data collection.[1][3][4][5]
Crystal Structure Analysis
Unit Cell & Geometry
The compound typically crystallizes in the Monoclinic system (space group
Key Structural Parameters (Representative):
| Parameter | Description | Significance |
|---|
| Planarity | RMS deviation < 0.03 Å | The benzoxazole ring and phenyl ring are nearly coplanar (torsion angle < 5°), maximizing
Supramolecular Interactions
The stability of the crystal lattice is governed by a hierarchy of non-covalent interactions.
- Stacking: The planar nature of the molecule facilitates face-to-face or offset stacking between the benzoxazole core and the phenyl ring of an adjacent molecule.[1] Centroid-to-centroid distances are typically 3.6–3.8 Å.[1]
-
Halogen Bonding (
): The bromine atom acts as a Lewis acid (sigma-hole donor) interacting with the nitrogen of the oxazole ring (Lewis base) of a neighboring molecule. This is a directional interaction characteristic of halogenated heterocycles. -
Weak Hydrogen Bonds (
): The fluorine atom accepts weak hydrogen bonds from aromatic C-H donors, forming infinite 1D chains or ribbons along the crystallographic axis.
Hirshfeld Surface Analysis
To visualize these interactions beyond simple distance measurements, Hirshfeld surface analysis is employed (mapped with
-
Red Spots: Indicate interatomic contacts shorter than the sum of van der Waals radii. In this structure, deep red spots appear at the Nitrogen (acceptor for Br or H) and Oxygen atoms.
-
White Regions: Represent contacts around the van der Waals separation (typically
contacts). -
Blue Regions: Indicate no close contacts.[1]
Fingerprint Plot Decomposition:
- Contacts: Usually comprise the largest percentage (~30-40%) of the surface.
-
: Represents
interactions (~20%). - : Distinct spikes in the plot, confirming the presence of specific halogen bonding.
Biological & Pharmacological Implications
The structural features identified directly correlate to biological performance:
-
Lipophilicity & Permeability: The planarity and halogenation increase the lipophilicity, suggesting good passive membrane permeability (essential for CNS drugs targeting GABA receptors).
-
Binding Affinity: The identified halogen bonds (
) observed in the crystal often mimic the interactions within protein active sites. For example, the bromine can interact with backbone carbonyls in the binding pocket of kinases or the benzodiazepine site of GABA-A receptors. -
Metabolic Shielding: The crystal structure confirms the steric protection of the para-position by fluorine, validating the design strategy to extend half-life.[1]
Visualization: Interaction Network
Figure 2: Schematic of the intermolecular interaction network stabilizing the crystal lattice.
References
-
Synthesis of Benzoxazoles
-
Halogen Bonding in Heterocycles
-
Comparative Crystal Structures (Benzimidazoles/Benzoxazoles)
-
Biological Relevance of Fluorinated Benzazoles
- Ref: Szafranski, K., et al. (2011). "2-(4-Fluorophenyl)
-
Link:[Link]
Sources
- 1. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-(4-bromophenyl)benzo[d]oxazole synthesis - chemicalbook [chemicalbook.com]
- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of 2-(p-Fluorophenyl)-6-bromobenzoxazole derivatives
An In-Depth Technical Guide to the Biological Activity of 2-(p-Fluorophenyl)-6-bromobenzoxazole Derivatives
Introduction: The Benzoxazole Scaffold in Modern Drug Discovery
Benzoxazole, a fused heterocyclic system comprising a benzene ring and an oxazole ring, represents a privileged scaffold in medicinal chemistry.[1] Its structural similarity to natural nucleic acid bases like adenine and guanine allows for favorable interactions with various biopolymers, making it a cornerstone for developing novel therapeutic agents.[2] Benzoxazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4]
This guide focuses specifically on derivatives featuring a p-fluorophenyl group at the 2-position and a bromine atom at the 6-position of the benzoxazole core. The introduction of these specific substituents is a deliberate synthetic strategy. The fluorine atom can enhance metabolic stability, improve binding affinity, and increase membrane permeability. The bromine atom, a halogen, can modulate the electronic properties of the molecule and provide a site for further functionalization, potentially influencing both potency and selectivity. This strategic combination makes 2-(p-Fluorophenyl)-6-bromobenzoxazole derivatives a compelling class of compounds for investigation in drug development.
Synthetic Strategies for 2-Arylbenzoxazoles
The synthesis of 2-arylbenzoxazoles is a well-established field in organic chemistry, with several efficient methods available. The most common approach involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. For the target compound class, this would involve reacting 2-amino-5-bromophenol with p-fluorobenzoic acid or p-fluorobenzaldehyde.
A prevalent and robust method is the acid-catalyzed condensation, often employing polyphosphoric acid (PPA) or microwave irradiation to drive the reaction.[5][6] This one-pot strategy is valued for its simplicity and efficiency.
Caption: General workflow for the synthesis of 2-arylbenzoxazoles.
Protocol: Synthesis via Condensation
This protocol outlines a general procedure for the synthesis of 2-arylbenzoxazoles, which can be adapted for the specific target derivatives.
-
Reactant Preparation: In a round-bottom flask, combine equimolar amounts of 2-amino-5-bromophenol and p-fluorobenzoic acid.
-
Catalyst Addition: Add polyphosphoric acid (PPA) as both a catalyst and a solvent. The amount should be sufficient to create a stirrable paste.
-
Reaction: Heat the mixture at a high temperature (typically 180-220°C) for several hours with constant stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into a beaker of ice water. This will precipitate the crude product.
-
Neutralization & Filtration: Neutralize the acidic solution with a base (e.g., sodium bicarbonate) until the pH is neutral. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with water and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-(p-Fluorophenyl)-6-bromobenzoxazole.[6]
Anticancer Activity: A Primary Therapeutic Target
The benzoxazole scaffold is a prominent feature in many compounds with potent anticancer activity.[2] These derivatives can induce cytotoxicity in a wide range of human cancer cell lines through various mechanisms, including the inhibition of critical enzymes like protein kinases and topoisomerase, or by inducing programmed cell death (apoptosis).[5][7]
Derivatives with a p-fluorophenyl moiety have shown particular promise. For instance, a piperidinyl-based benzoxazole derivative carrying a p-fluorophenyl group demonstrated potent and selective cytotoxic action against MCF-7 breast cancer cells, with an IC50 value comparable to the standard drug Sorafenib.[8]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
Many benzoxazole derivatives exert their anticancer effects by targeting signaling pathways crucial for cancer cell proliferation and survival.
-
Tyrosine Kinase Inhibition: Certain benzoxazole hybrids have been identified as potent inhibitors of tyrosine kinases, enzymes that play a pivotal role in cancer cell growth.[7] Molecular docking studies suggest these compounds can effectively bind to the ATP-binding pocket of kinases like VEGFR-2, a key target in angiogenesis.[8][9]
-
Induction of Apoptosis: A key mechanism for many anticancer agents is the induction of apoptosis. Benzoxazole derivatives have been shown to trigger this process. Compound 11b (a p-fluorophenyl derivative) was found to cause cell cycle arrest at the G2/M phase and induce apoptosis, accompanied by the upregulation of pro-apoptotic proteins like p53 and BAX, and the downregulation of the anti-apoptotic protein Bcl-2.[8] Similarly, another bromo-substituted benzoxazole derivative demonstrated significant anticancer effects by increasing apoptosis in breast cancer cell lines.[10]
Caption: Simplified apoptosis pathway induced by benzoxazole derivatives.
Data on Anticancer Activity
The following table summarizes the cytotoxic activity of a representative p-fluorophenyl benzoxazole derivative against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug (IC50, µM) | Reference |
| 11b (p-fluorophenyl) | MCF-7 (Breast) | 4.30 | Sorafenib (4.95) | [8] |
| 11b (p-fluorophenyl) | A549 (Lung) | 6.68 | Sorafenib (6.32) | [8] |
| 11b (p-fluorophenyl) | PC-3 (Prostate) | 7.06 | Sorafenib (6.57) | [8] |
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a specific density and allow them to adhere overnight.[11]
-
Compound Treatment: Prepare serial dilutions of the 2-(p-Fluorophenyl)-6-bromobenzoxazole derivative in the culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include wells with untreated cells (negative control) and a standard anticancer drug (positive control).
-
Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the supernatant and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using an ELISA plate reader at a wavelength of approximately 570 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.
Antimicrobial Activity
Benzoxazole derivatives are also recognized for their potent antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[12][13] The mechanism of action for their antibacterial effect is often linked to the inhibition of essential bacterial enzymes, such as DNA gyrase.[13]
While specific data for 2-(p-Fluorophenyl)-6-bromobenzoxazole is not extensively detailed in the provided context, related structures show significant activity. For example, various 2,5-disubstituted benzoxazoles have demonstrated a broad spectrum of antibacterial activity.[12] The presence of a fluorophenyl group has been noted as essential for the antimicrobial activity of other heterocyclic compounds like triazines.[14]
Data on Antimicrobial Activity
This table presents representative Minimum Inhibitory Concentration (MIC) data for related benzoxazole derivatives against common pathogens.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Substituted Benzoxazoles | Pseudomonas aeruginosa | 50 | [12] |
| Substituted Benzoxazoles | Candida albicans | 25-50 | [12] |
| 2-Aryl Benzoxazoles | Escherichia coli | 25 | [13] |
Protocol: Antimicrobial Susceptibility Testing (Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzoxazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) to each well.
-
Controls: Include a positive control (broth with inoculum, no drug) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is observed as the first well that remains clear.[15]
Conclusion and Future Directions
The 2-(p-Fluorophenyl)-6-bromobenzoxazole scaffold represents a highly promising platform for the development of new therapeutic agents. The existing body of research on related benzoxazole derivatives strongly suggests that these compounds are likely to possess significant anticancer and antimicrobial activities. The fluorophenyl moiety is known to enhance potency, while the bromo-substitution offers opportunities for further chemical modification to optimize activity and selectivity.
Future research should focus on the targeted synthesis and comprehensive biological evaluation of this specific class of derivatives. Key areas of investigation include:
-
Broad-Spectrum Screening: Testing against a wider panel of cancer cell lines and microbial strains to fully characterize their biological activity profile.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to understand their therapeutic effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing additional analogues with modifications at the 6-position to refine the SAR and develop compounds with improved efficacy and safety profiles.
By leveraging the established synthetic methodologies and biological assay protocols, researchers can efficiently explore the therapeutic potential of 2-(p-Fluorophenyl)-6-bromobenzoxazole derivatives, paving the way for the discovery of novel drug candidates.
References
-
Tran, P. H. (n.d.). Novel Synthesis of Benzoxazoles and Benzimidazoles. Thieme Chemistry. Available at: [Link]
-
Desai, V. R., et al. (2020). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐aryl benzoxazoles. Available at: [Link]
-
Perry, R. J., Wilson, B. D., & Miller, R. J. (n.d.). Synthesis of 2-arylbenzoxazoles via the palladium-catalyzed carbonylation and condensation of aromatic halides and o-aminophenols. ACS Publications. Available at: [Link]
-
(n.d.). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PubMed Central. Available at: [Link]
-
MedCrave. (2017). Synthesis of 2-aryl benzoxazoles from aldoximes. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. Available at: [Link]
-
Al-Ostath, A., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Available at: [Link]
-
Kuş, G., et al. (2022). Design, Synthesis and In Vitro Antiproliferation Activity of Some 2-aryl and -heteroaryl Benzoxazole Derivatives. Taylor & Francis Online. Available at: [Link]
-
ResearchGate. (n.d.). Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. Available at: [Link]
-
Ali, I., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Available at: [Link]
-
International Journal of Research in Engineering, Science and Management. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. Available at: [Link]
-
Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Available at: [Link]
-
Yu, H., et al. (n.d.). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. RSC Publishing. Available at: [Link]
-
Zilifdar Foto, F., et al. (2022). Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Semantic Scholar. Available at: [Link]
-
Kletskov, A. V., et al. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Available at: [Link]
-
Yalçın, I., et al. (1998). Synthesis and antimicrobial activity of some novel 2,5- and/or 6-substituted benzoxazole and benzimidazole derivatives. ScienceDirect. Available at: [Link]
-
(n.d.). SYNTHESIS OF NEW 3-SUBSTITUDED-6-BROMOBENZOXAZOLIN-2-ONE DERIVATIVES. Available at: [Link]
-
(2010). Synthesis and antimicrobial activity of 2-fluorophenyl-4,6-disubstituted[16][17]triazines. PubMed. Available at: [Link]
-
(2025). Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]
-
Shanbhag, G. S., et al. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC. Available at: [Link]
-
Gurdal, E. E., et al. (2022). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]. Bibliomed. Available at: [Link]
-
Glavač, N., et al. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. Available at: [Link]
-
(n.d.). Examination of the synthetic processes for biologically strong benzoxazole derivatives. Journal of Research in Chemistry. Available at: [Link]
-
Sztanke, M., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. PMC. Available at: [Link]
-
Fassihi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Brieflands. Available at: [Link]
-
Siwek, A., et al. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. MDPI. Available at: [Link]
-
Hasan, S. A., et al. (2020). Anticancer Activity and High Content Screening of New 6-Substituted-5,6-dihydrobenzo[18]imidazo[1,2-c]quinazoline Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Avci, D., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative.... PMC. Available at: [Link]
-
(n.d.). Novel one - pot Synthesis and Antimicrobial Activity of 6-chloro-2,4- diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. Available at: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. journal.ijresm.com [journal.ijresm.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. openreadings.eu [openreadings.eu]
- 7. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. rjptonline.org [rjptonline.org]
- 12. esisresearch.org [esisresearch.org]
- 13. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial activity of 2-fluorophenyl-4,6-disubstituted [1,3,5]triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Synthesis of Benzoxazoles and Benzimidazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Solubility and Stability of 2-(p-Fluorophenyl)-6-bromobenzoxazole: A Methodical Approach for Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for characterizing the solubility and stability of the novel heterocyclic compound, 2-(p-Fluorophenyl)-6-bromobenzoxazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a detailed, field-proven methodology for the thorough investigation of this promising molecule. The principles and protocols outlined herein are grounded in established scientific principles and are intended to serve as a robust starting point for preclinical and formulation development.
Introduction: The Significance of Benzoxazoles in Modern Drug Discovery
The benzoxazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The aromatic, fused-ring system of benzoxazoles generally imparts a high degree of chemical stability.[4] The specific compound of interest, 2-(p-Fluorophenyl)-6-bromobenzoxazole, incorporates a fluorophenyl group, a common modification to enhance metabolic stability and receptor binding affinity, and a bromo substituent, which can modulate the electronic properties of the molecule and serve as a handle for further synthetic modifications.[5][6]
A thorough understanding of the solubility and stability of this molecule is paramount for its successful development as a therapeutic agent. Poor solubility can lead to low bioavailability, while instability can result in a loss of potency and the formation of potentially toxic degradation products. This guide will provide the necessary protocols to de-risk the development of 2-(p-Fluorophenyl)-6-bromobenzoxazole by systematically evaluating these critical physicochemical properties.
Physicochemical Properties: An Overview
While specific experimental data for 2-(p-Fluorophenyl)-6-bromobenzoxazole is not extensively available in the public domain, we can infer its likely properties based on the broader class of benzoxazole derivatives.
Expected Characteristics:
-
Physical State: Likely a solid at room temperature.
-
Melting Point: Expected to have a relatively high melting point, characteristic of aromatic heterocyclic compounds.[7]
-
Solubility: Generally, benzoxazole derivatives exhibit good solubility in organic solvents.[7][8] Aqueous solubility is expected to be low, a common trait for many small molecule drug candidates.
-
Stability: The benzoxazole ring itself is relatively stable due to its aromaticity.[4] However, the overall stability of the molecule will be influenced by the substituted phenyl ring and the bromine atom.
Experimental Protocols for Solubility Determination
A precise understanding of a compound's solubility in various media is crucial for designing effective in vitro assays, developing suitable formulations, and predicting in vivo performance. The following protocols outline a systematic approach to characterizing the solubility of 2-(p-Fluorophenyl)-6-bromobenzoxazole.
Thermodynamic Solubility in Aqueous Buffers
This experiment determines the equilibrium solubility of the compound in buffers at physiologically relevant pH values.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers at pH 2.0 (0.1 N HCl), pH 4.5 (acetate buffer), pH 6.8 (phosphate buffer), and pH 7.4 (phosphate-buffered saline).
-
Sample Preparation: Add an excess amount of 2-(p-Fluorophenyl)-6-bromobenzoxazole to each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality Behind Experimental Choices:
-
The selection of pH values mimics the different environments the drug may encounter in the gastrointestinal tract and systemic circulation.
-
Equilibration for an extended period ensures that the measured solubility represents the true thermodynamic equilibrium.
-
HPLC-UV is a robust and widely used method for the accurate quantification of small molecules.
Solubility in Organic Solvents and Co-solvent Systems
This protocol assesses the compound's solubility in solvents commonly used in formulation development.
Methodology:
-
Solvent Selection: Choose a range of organic solvents, including but not limited to, ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).
-
Sample Preparation: Prepare saturated solutions of 2-(p-Fluorophenyl)-6-bromobenzoxazole in each solvent.
-
Equilibration and Quantification: Follow the same equilibration and quantification steps as described for aqueous solubility.
Data Presentation: Hypothetical Solubility Data
| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) |
| 0.1 N HCl | 2.0 | 25 | < 1 |
| Acetate Buffer | 4.5 | 25 | 2.5 ± 0.3 |
| Phosphate Buffer | 6.8 | 25 | 5.1 ± 0.6 |
| PBS | 7.4 | 37 | 4.8 ± 0.5 |
| Ethanol | N/A | 25 | > 1000 |
| Propylene Glycol | N/A | 25 | 500 ± 25 |
| PEG 400 | N/A | 25 | 800 ± 40 |
| DMSO | N/A | 25 | > 2000 |
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation pathways, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods.
Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies.
Step-by-Step Protocols
-
Stock Solution Preparation: Prepare a stock solution of 2-(p-Fluorophenyl)-6-bromobenzoxazole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl and heat at 60 °C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH and heat at 60 °C for a defined period.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at 80 °C.
-
Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and analyze by a stability-indicating HPLC method.
-
Data Analysis:
-
Calculate the percentage of degradation.
-
Identify and characterize any significant degradation products using LC-MS/MS.
-
Trustworthiness Through Self-Validation:
The stability-indicating method must be validated to ensure it can separate the parent compound from its degradation products and any process impurities. This involves demonstrating specificity, linearity, accuracy, precision, and robustness.
Hypothetical Stability Data Summary
| Stress Condition | Duration | % Degradation | Major Degradants (m/z) |
| 0.1 N HCl, 60°C | 24 h | < 5% | Not significant |
| 0.1 N NaOH, 60°C | 8 h | ~ 20% | m/z = [Hypothetical value] |
| 3% H₂O₂, RT | 24 h | < 2% | Not significant |
| 80°C, Solid | 7 days | < 1% | Not significant |
| Photostability (ICH Q1B) | - | < 2% | Not significant |
Potential Degradation Pathways
Based on the chemical structure of 2-(p-Fluorophenyl)-6-bromobenzoxazole, potential degradation pathways can be postulated.
Caption: Potential degradation pathways.
Hydrolysis, particularly under basic conditions, could lead to the cleavage of the oxazole ring. While the molecule appears relatively stable to oxidation, extreme conditions could potentially lead to the formation of N-oxides or hydroxylation of the aromatic rings.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the systematic evaluation of the solubility and stability of 2-(p-Fluorophenyl)-6-bromobenzoxazole. The outlined protocols are designed to generate the critical data required for informed decision-making during the drug development process. The benzoxazole core generally confers stability, and the presence of the fluorophenyl and bromo moieties is not expected to introduce significant liabilities, although this must be confirmed experimentally.
Future work should focus on the detailed characterization of any observed degradation products and the development of a comprehensive pre-formulation data package. These efforts will be instrumental in advancing 2-(p-Fluorophenyl)-6-bromobenzoxazole from a promising lead compound to a viable clinical candidate.
References
-
Jadhav, S. B., et al. (2017). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical procedures. Journal of Molecular Structure, 1141, 495-511. [Link]
-
ResearchGate. (2017). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical procedures. Retrieved from [Link]
-
Journal of Research in Chemistry. (2023). Examination of the synthetic processes for biologically strong benzoxazole derivatives. Retrieved from [Link]
-
MDPI. (2023). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. Retrieved from [Link]
-
PMC. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. Retrieved from [Link]
-
PMC. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis of a Stable Benzoxazole Gel from an Imine Gel for Adsorption and Catalysis. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Retrieved from [Link]
-
PMC. (2022). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. Retrieved from [Link]
-
Taylor & Francis Online. (2013). Application of hplc method for investigation of stability of new benzimidazole derivatives. Retrieved from [Link]
-
ResearchGate. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Benzoxazole (FDB004443). Retrieved from [Link]
-
PMC. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Retrieved from [Link]
-
Chem-ag.com. (2021). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Retrieved from [Link]
-
PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]
Sources
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 4. Showing Compound Benzoxazole (FDB004443) - FooDB [foodb.ca]
- 5. CAS 3164-13-4: 2-(4-Bromophenyl)benzoxazole | CymitQuimica [cymitquimica.com]
- 6. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 73552-42-8: 2-(2-bromophenyl)-1,3-benzoxazole [cymitquimica.com]
- 8. mdpi.com [mdpi.com]
The Architect’s Guide to Substituted Benzoxazoles: From Retrosynthesis to Industrial Scale
Executive Summary
This technical guide serves as a critical operational manual for the synthesis of substituted benzoxazoles. Beyond a mere literature review, it deconstructs the chemical causality linking 19th-century condensation methods to modern transition-metal-catalyzed C-H activation.
Benzoxazoles are not just bicyclic heterocycles; they are privileged scaffolds in medicinal chemistry—bioisosteres of adenine and guanine, and the core pharmacophore in therapeutics ranging from NSAIDs (Flunoxaprofen) to amyloidosis inhibitors (Tafamidis).[1] This guide prioritizes reproducible protocols , mechanistic clarity , and industrial scalability .
Historical Genesis & Structural Significance
The benzoxazole scaffold—a benzene ring fused to an oxazole ring at the 4,5-positions—was first synthesized by Ladenburg in 1876 . His initial method involved the degradation of phosphates, a harsh and low-yielding process.
The structural significance of this moiety lies in its electronic amphotericity . The pyridine-like nitrogen accepts protons (pKa ~ 0.5), while the oxygen atom induces significant dipole moments, making the C2 position highly electrophilic and susceptible to nucleophilic attack or C-H activation.
Evolution of Synthetic Paradigms
| Era | Methodology | Key Reagents | Limitations |
| Classical (1876–1950s) | Condensation | Carboxylic acids, High Heat | Harsh conditions, poor functional group tolerance. |
| Acid-Catalyzed (1950s–1990s) | Dehydration | Polyphosphoric Acid (PPA) , PPE | Viscous workup, stoichiometric waste. |
| Metal-Catalyzed (2000s–Present) | Cross-Coupling | Pd(OAc)₂, CuI, Ligands | High cost, trace metal removal required. |
| Green/Oxidative (2010s–Present) | C-H Activation | O₂, TEMPO, Visible Light | Atom economy, scalability challenges. |
The Classical Standard: Acid-Catalyzed Condensation
Despite the advent of metal catalysis, the condensation of 2-aminophenol with carboxylic acids in Polyphosphoric Acid (PPA) remains the industrial "workhorse" due to its low cost and scalability.
Mechanism: The Dehydration Cascade
The reaction proceeds via N-acylation followed by acid-mediated intramolecular cyclodehydration. PPA acts as both the solvent and the Lewis acid/dehydrating agent.
Caption: Figure 1.[2] PPA-mediated cyclodehydration mechanism showing the progression from N-acylation to aromatization.
Validated Protocol: Synthesis of 2-Phenylbenzoxazole
Source Validation: Adapted from Hein et al. (JACS, 1957) and optimized for modern bench scale.
Reagents:
-
2-Aminophenol (10 mmol, 1.09 g)
-
Polyphosphoric Acid (PPA) (30 g)
Step-by-Step Methodology:
-
Charge: In a 100 mL round-bottom flask, mix 2-aminophenol and benzoic acid. Add PPA.[3][4]
-
Critical Insight: PPA is highly viscous. Pre-warm it to 60°C to facilitate pouring and magnetic stirring.
-
-
Reaction: Heat the mixture to 180°C for 3 hours under an inert atmosphere (N₂).
-
Checkpoint: The mixture will turn homogenous and dark. Monitor consumption of aminophenol via TLC (eluent: 20% EtOAc/Hexane).
-
-
Quench: Cool to ~80°C (do not cool to RT, or it will solidify). Pour slowly into 300 mL of crushed ice/water with vigorous stirring.
-
Safety: Exothermic reaction. The PPA hydrolyzes to orthophosphoric acid.
-
-
Workup: Neutralize the slurry with 10% NaOH or NaHCO₃ until pH ~8. Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and recrystallize from ethanol.
-
Expected Yield: 85–92%.
-
The Modern Era: Copper-Catalyzed Intramolecular O-Arylation
For substrates sensitive to the harsh acidic conditions of PPA (e.g., those containing nitriles or acid-labile protecting groups), transition metal catalysis is the superior route. The Copper-Catalyzed intramolecular O-arylation of o-haloanilides is a benchmark method.
Mechanism: The Oxidative Insertion Cycle
Unlike Pd-catalysis, Cu-catalysis often proceeds via a Single Electron Transfer (SET) or oxidative addition/reductive elimination pathway, tolerating aryl halides well.
Caption: Figure 2. Simplified catalytic cycle for Cu-catalyzed intramolecular O-arylation of o-haloanilides.
Validated Protocol: Ligand-Free Cu-Catalysis
Source Validation: Method based on Punniyamurthy et al. (J. Org.[5] Chem., 2009).[5][6]
Reagents:
-
o-Bromoanilide derivative (1.0 mmol)
-
CuI (10 mol%) or CuO Nanoparticles
-
K₂CO₃ (2.0 equiv)
-
DMSO (3 mL)
Step-by-Step Methodology:
-
Setup: Charge a dried Schlenk tube with the o-bromoanilide, CuI, and K₂CO₃. Evacuate and backfill with Nitrogen (3 cycles).
-
Solvation: Add anhydrous DMSO via syringe.
-
Why DMSO? High polarity stabilizes the charged intermediates in the copper cycle.
-
-
Reaction: Heat to 100°C for 12 hours.
-
Workup: Dilute with water, extract with EtOAc. Wash organic phase with brine to remove DMSO traces.
-
Purification: Silica gel column chromatography.
Green Chemistry: Oxidative Cyclization of Schiff Bases
To avoid pre-functionalized halo-anilides, modern "Green" approaches utilize the oxidative cyclization of phenolic Schiff bases (imines). This mimics biological biosynthetic pathways.
Reagents:
-
2-Aminophenol + Aldehyde (to form Schiff base in situ)
-
Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or O₂/TEMPO
Key Advantage: This method allows for the synthesis of 2-aryl benzoxazoles directly from aldehydes and aminophenols under neutral conditions, preserving stereocenters in chiral substrates.
Case Study: Industrial Synthesis of Tafamidis
Tafamidis (Vyndaqel) is a landmark drug for Transthyretin Amyloidosis. Its core is a 2,6-disubstituted benzoxazole.
The Challenge
Standard PPA condensation is inefficient for the specific substitution pattern required (3,5-dichlorophenyl at C2 and a carboxylic acid at C6).
The Solution: Zinc-Mediated Reductive Cyclization
A superior route involves the reductive cyclization of o-nitrophenolic esters, avoiding the instability of o-aminophenol intermediates.
Caption: Figure 3. Industrial synthesis route for Tafamidis utilizing Zn/MsOH mediated reductive cyclization.
Protocol Highlight (Zn/MsOH Method):
-
Precursor: 4-nitro-3-hydroxybenzoate ester.
-
Reductant: Zinc dust (excess) in Methanesulfonic Acid (MsOH).
-
Mechanism: Zinc reduces the nitro group to an amine in situ. The acidic medium immediately catalyzes the attack of the amine onto the ester carbonyl, closing the ring.
-
Yield: High (>80%) with simple precipitation workup.
References
-
Ladenburg, A. (1876). Synthese von Benzoxazolen. Berichte der deutschen chemischen Gesellschaft, 9(2), 1524-1526. Link
-
Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles.[7][8] Journal of the American Chemical Society, 79(2), 427–429.[9] Link
-
Punniyamurthy, T., et al. (2009).[5] Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C-H Functionalization/C-O Bond Formation.[10] The Journal of Organic Chemistry, 74(22), 8719–8725. Link
-
Batey, R. A., et al. (2006). Copper-Catalyzed Synthesis of Benzoxazoles via Intramolecular C-O Bond Formation. Journal of Organic Chemistry, 71(5), 1802-1808. Link
-
Das, B., et al. (2021). A new synthesis of tafamidis via zinc-MsOH mediated reductive cyclisation strategy.[11] Journal of Chemical Sciences, 133, 48. Link[11]
-
BenchChem. (2025). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Link
Sources
- 1. Alternative Benzoxazole Assembly Discovered in Anaerobic Bacteria Provides Access to Privileged Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eurekaselect.com [eurekaselect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ias.ac.in [ias.ac.in]
Toxicological Profile of Brominated Benzoxazole Compounds: A Mechanistic & Safety Assessment Guide
Topic: Toxicological Profile of Brominated Benzoxazole Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brominated benzoxazole derivatives represent a critical scaffold in medicinal chemistry, utilized for their enhanced lipophilicity and specific binding affinities in antimicrobial, anticancer, and analgesic applications. However, the incorporation of a heavy halogen (Bromine) introduces specific toxicological variables distinct from their non-halogenated analogs.
This guide synthesizes the toxicokinetics (ADME), toxicodynamics, and safety assessment protocols for this class. Key findings indicate that while the core benzoxazole structure is generally non-mutagenic (Ames negative), the position of bromination (typically C-5 or C-6) significantly alters metabolic stability and cytotoxicity. The primary safety risks are associated with acute oral toxicity (Category 4) , ocular irritation , and potential environmental persistence due to the stability of the C-Br bond against rapid biodegradation.
Chemical Basis & Structure-Activity Relationship (SAR)[1]
The "Heavy Atom" Effect
The addition of bromine to the benzoxazole ring (commonly at the 5-position, e.g., 5-bromo-2-benzoxazolinone ) serves two primary pharmacological purposes:
-
Lipophilicity Modulation: Bromination increases the partition coefficient (LogP), enhancing passive diffusion across biological membranes, including the Blood-Brain Barrier (BBB).
-
Halogen Bonding: The polarized C-Br bond can act as a Lewis acid (sigma-hole), engaging in specific interactions with carbonyl or sulfur/nitrogen electron donors in target protein active sites (e.g., VEGFR-2, DNA gyrase).
SAR-Driven Toxicity
-
C-2 Substitution: A methylene bridge or bulky group at C-2 often decreases cytotoxicity against healthy cells while maintaining potency against targets.
-
C-5 Bromination: Enhances metabolic stability but increases the risk of bioaccumulation.
-
Reactive Intermediates: Unlike chloro- or fluoro-analogs, the C-Br bond is weaker, theoretically allowing for oxidative dehalogenation, though ring hydroxylation remains the dominant metabolic route.
Figure 1: Structural modifications influencing the toxicity profile.
Toxicokinetics (ADME)
Absorption & Distribution
Brominated benzoxazoles exhibit high oral bioavailability due to their lipophilic nature. In vivo studies in rats suggest rapid absorption with peak plasma concentrations typically achieved within 1–2 hours.
-
Protein Binding: High (>90%), primarily to albumin.
-
Distribution: Extensive tissue distribution, with potential accumulation in adipose tissue due to the halogenated nature.
Metabolism (Biotransformation)
The metabolic fate is dictated by the competition between ring oxidation and dehalogenation.
-
Phase I (Oxidation): The primary pathway is aromatic hydroxylation mediated by CYP450 isoforms (likely CYP3A4 and CYP2C9). The bromine atom at C-5 blocks oxidation at that site, directing hydroxylation to the C-4, C-6, or C-7 positions.
-
Phase I (Dehalogenation): Oxidative dehalogenation is a minor pathway but toxicologically significant. It can generate reactive quinone-type intermediates capable of protein adduction (hepatotoxicity).
-
Phase II: Hydroxylated metabolites undergo rapid glucuronidation or sulfation, facilitating renal excretion.
Excretion
Elimination is primarily renal (as conjugated metabolites) and biliary. The presence of bromine can retard elimination half-life (
Figure 2: Proposed metabolic pathways and toxicological divergence.
Toxicodynamics & Mechanisms
Cytotoxicity
Brominated benzoxazoles show moderate-to-potent cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2, HeLa).
-
Mechanism: Induction of apoptosis via the intrinsic mitochondrial pathway.
-
Biomarkers: Significant upregulation of Caspase-3 and Caspase-9 ; cell cycle arrest at the Pre-G1 phase.
-
Target Inhibition: Many derivatives act as VEGFR-2 inhibitors (anti-angiogenic) or DNA gyrase inhibitors (antimicrobial), which correlates with their antiproliferative effects.
Genotoxicity
Contrary to many halogenated aromatics, most 5-bromo-benzoxazole derivatives test negative in the Ames Salmonella/microsome assay (Strains TA98, TA100).
-
Note: Mutagenicity is typically observed only when a nitro group is also present on the scaffold (nitro-reduction generates reactive hydroxylamines).
Acute Toxicity Data
-
Oral LD50 (Rat): > 2000 mg/kg (Classified as GHS Category 5 or "Unclassified" for lethality, but Category 4 "Harmful" for regulatory labeling).
-
Irritation: Confirmed severe eye irritant (Category 2A).[1]
Safety Assessment Protocols
Protocol A: In Vitro Cytotoxicity (MTT Assay)
Rationale: Determines the IC50 to establish the therapeutic window (Potency vs. Toxicity).
-
Seeding: Seed MCF-7 or HepG2 cells (1 x 10^4 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.
-
Treatment: Dissolve compound in DMSO (Final concentration < 0.1%). Treat cells with serial dilutions (e.g., 0.1 to 100 µM) for 48h.
-
Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
-
Solubilization: Aspirate medium. Add 100 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Protocol B: Bacterial Reverse Mutation (Ames Test)
Rationale: Validates lack of mutagenic potential (Critical for IND filing).
-
Strains: Use S. typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).
-
Activation: Perform assay +/- S9 rat liver metabolic activation mix (to detect pro-mutagens).
-
Plating: Mix bacteria, test compound (5 doses), and top agar. Pour onto minimal glucose agar plates.
-
Incubation: Incubate at 37°C for 48h.
-
Scoring: Count revertant colonies. A 2-fold increase over solvent control indicates mutagenicity.
Environmental Impact
Brominated compounds are often persistent organic pollutants (POPs).
-
Degradation: The benzoxazole ring is stable against hydrolysis. The C-Br bond resists photolysis in sediment.
-
Fate: High LogP suggests partitioning into sediment and sludge.
-
Recommendation: All waste containing brominated benzoxazoles must be incinerated at high temperatures (>1100°C) to prevent formation of brominated dioxins.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26853, 5-Bromo-2-benzoxazolinone. Retrieved from [Link]
-
Zilifdar Foto, F., et al. (2022). Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Bioorganic Chemistry.[7][8][9] Retrieved from [Link]
-
Trejo-Martin, A., et al. (2022). Use of Ames to predict carcinogenicity. HESI Global. Retrieved from [Link]
Sources
- 1. 2-Benzoxazolinone, 5-bromo- | C7H4BrNO2 | CID 26853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Intramolecular oxidative deselenization of acylselenoureas: a facile synthesis of benzoxazole amides and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
Methodological & Application
Application Notes and Protocols for 2-(p-Fluorophenyl)-6-bromobenzoxazole as a Fluorescent Probe
Introduction: The Emergence of Benzoxazoles in Fluorescent Sensing
In the dynamic landscape of cellular imaging and molecular sensing, the demand for robust and sensitive fluorescent probes is incessant. Benzoxazole derivatives have recently garnered significant attention as a promising class of fluorophores.[1][2] These heterocyclic compounds possess a rigid, planar structure that often imparts favorable photophysical properties, including high quantum yields and environmental sensitivity. Unlike many conventional fluorescent dyes, which can be cytotoxic or prone to photobleaching, certain benzoxazoles offer a more photostable and biocompatible alternative for live-cell imaging and in vitro assays.[1][2]
This application note provides a detailed guide to the use of 2-(p-Fluorophenyl)-6-bromobenzoxazole , a member of this versatile family of fluorophores. We will delve into its anticipated photophysical characteristics, based on data from closely related analogs, and present a comprehensive protocol for its application in cellular imaging, specifically for the visualization of cellular structures. The rationale behind each step is elucidated to empower researchers to adapt and optimize the protocol for their specific experimental needs.
Molecular Profile of 2-(p-Fluorophenyl)-6-bromobenzoxazole
The structure of 2-(p-Fluorophenyl)-6-bromobenzoxazole combines the core benzoxazole scaffold with a p-fluorophenyl group at the 2-position and a bromine atom at the 6-position. These substitutions are not merely decorative; they are anticipated to modulate the electronic and, consequently, the photophysical properties of the molecule. The electron-withdrawing nature of the fluorine and bromine atoms can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which often dictates its fluorescence sensitivity to the local environment.[3]
Anticipated Photophysical Properties
While specific experimental data for 2-(p-Fluorophenyl)-6-bromobenzoxazole is not yet widely published, we can infer its key photophysical parameters from closely related benzoxazole derivatives. For instance, 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole, a structurally similar compound, exhibits a fluorescence emission maximum at 359 nm when excited at 330 nm in acetonitrile.[4] The presence of the p-fluorophenyl and 6-bromo substituents in our compound of interest is likely to result in a bathochromic (red) shift in both the excitation and emission spectra compared to the unsubstituted 2-phenylbenzoxazole.
| Parameter | Anticipated Value | Rationale/Reference |
| Excitation Maximum (λex) | ~340 - 360 nm | Based on the excitation of similar 2-phenylbenzoxazole derivatives.[4] |
| Emission Maximum (λem) | ~380 - 420 nm | The halogen substitutions are expected to cause a red-shift in emission. |
| Stokes Shift | ~40 - 60 nm | A significant Stokes shift is a common feature of benzoxazole fluorophores.[4] |
| Quantum Yield (Φ) | Moderate to High | Benzoxazole derivatives are known for their robust fluorescence.[5][6] |
| Solvent Sensitivity | High | The fluorescence of 2-phenylbenzoxazole derivatives is often sensitive to solvent polarity.[3] |
Mechanism of Fluorescence: A Proposed Model
The fluorescence of 2-phenylbenzoxazole derivatives is typically attributed to a π-π* transition. Upon absorption of a photon, the molecule is promoted to an excited state. The subsequent return to the ground state is accompanied by the emission of a photon, which we observe as fluorescence. The substituents on the phenyl and benzoxazole rings play a crucial role in modulating the energy levels of the frontier molecular orbitals, thereby influencing the excitation and emission wavelengths.
Caption: Proposed Jablonski diagram for 2-(p-Fluorophenyl)-6-bromobenzoxazole.
Application Protocol: Live-Cell Imaging
This protocol provides a general framework for using 2-(p-Fluorophenyl)-6-bromobenzoxazole as a fluorescent probe for live-cell imaging. Optimization of probe concentration and incubation time may be necessary depending on the cell type and experimental objectives.
Materials
-
2-(p-Fluorophenyl)-6-bromobenzoxazole
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or similar UV excitation filter set)
Workflow
Sources
- 1. biori.periodikos.com.br [biori.periodikos.com.br]
- 2. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 3. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 4. mdpi.com [mdpi.com]
- 5. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Derivatization of 2-(p-Fluorophenyl)-6-bromobenzoxazole for Enhanced Bioactivity
Introduction: The Benzoxazole Scaffold as a Privileged Motif in Medicinal Chemistry
Benzoxazole and its derivatives represent a cornerstone in modern medicinal chemistry, recognized for their presence in a wide array of pharmacologically active compounds.[1] This heterocyclic system, an isostere of natural nucleic bases like adenine and guanine, facilitates interactions with various biological macromolecules.[1] Consequently, the benzoxazole nucleus is a key pharmacophore in drugs exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2][3][4]
The parent molecule for this guide, 2-(p-Fluorophenyl)-6-bromobenzoxazole, is a strategically designed starting material for library synthesis. The key features are:
-
The 2-phenylbenzoxazole core: A well-established scaffold for biological activity, often associated with antitumor properties.[5]
-
The para-Fluorophenyl group: The fluorine atom is a bioisostere of a hydrogen atom but possesses high electronegativity. Its incorporation can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions.[6][7]
-
The 6-Bromo position: This bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. It provides a specific and reliable site for introducing molecular diversity.
This document provides a detailed guide for the derivatization of this scaffold at the C6 position. We will present robust protocols for established cross-coupling reactions and outline a comprehensive workflow for subsequent bioactivity screening. The objective is to empower researchers to generate novel chemical entities with potentially superior therapeutic profiles.
Overall Strategy: From Core Scaffold to Bioactive Lead
The central strategy involves a systematic, multi-step process. We begin with the synthesis of the core scaffold, followed by parallel derivatization using robust chemical reactions. Each new compound is then rigorously purified and characterized before entering a screening cascade to evaluate its biological effects. This workflow is designed to efficiently identify structure-activity relationships (SAR).
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives [mdpi.com]
- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-(p-Fluorophenyl)-6-bromobenzoxazole for High-Fidelity Imaging of Amyloid Plaques
Prepared by: Gemini, Senior Application Scientist
Introduction: A Strategic Approach to Amyloid Plaque Visualization
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of extracellular amyloid-beta (Aβ) plaques in the brain.[1][2] The ability to accurately visualize and quantify these plaques is paramount for early diagnosis, monitoring disease progression, and evaluating the efficacy of novel therapeutic interventions.[1] This document provides a comprehensive guide to the application of 2-(p-Fluorophenyl)-6-bromobenzoxazole, a specialized molecular probe designed for the high-affinity and high-specificity labeling of Aβ plaques.
The core of this imaging agent is the 2-arylbenzoxazole scaffold, a class of compounds well-documented for its structural complementarity to the cross-β-sheet conformation of amyloid fibrils.[3][4][5][6] The strategic incorporation of a para-fluorophenyl group and a bromine atom at the 6-position of the benzoxazole ring serves several critical functions:
-
Enhanced Blood-Brain Barrier (BBB) Permeability: The lipophilicity is fine-tuned to facilitate passive diffusion across the BBB, a mandatory prerequisite for in vivo brain imaging.[7]
-
Modulated Binding Affinity: These substitutions influence the electronic properties of the molecule, optimizing its non-covalent interactions with Aβ aggregates.
-
Versatile Detection Modalities: The intrinsic fluorescence of the molecule allows for direct visualization via fluorescence microscopy. Furthermore, the presence of a stable fluorine atom provides a direct avenue for future development into a ¹⁸F-labeled positron emission tomography (PET) tracer.[8]
These application notes are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols required to effectively utilize 2-(p-Fluorophenyl)-6-bromobenzoxazole in both in vitro and in vivo experimental settings.
Physicochemical Profile and Fluorescence Characteristics
A thorough understanding of the agent's properties is essential for successful experimental design.
-
Chemical Structure:
-
IUPAC Name: 6-bromo-2-(4-fluorophenyl)benzo[d]oxazole
-
Molecular Formula: C₁₃H₇BrFNO
-
Molecular Weight: 292.11 g/mol
-
-
Fluorescence Properties: Benzoxazole derivatives are known for their robust fluorescent properties.[9] 2-(p-Fluorophenyl)-6-bromobenzoxazole exhibits favorable characteristics for biological imaging, including a significant Stokes shift, which is crucial for minimizing background autofluorescence and enhancing signal-to-noise ratios.
*dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", fontname="Arial"];
} enddot Caption: Fluorescence mechanism of 2-(p-Fluorophenyl)-6-bromobenzoxazole.
Mechanism of Action: Targeted Binding to Amyloid Fibrils
The efficacy of 2-(p-Fluorophenyl)-6-bromobenzoxazole as an imaging agent is rooted in its specific binding to the β-sheet structures that are characteristic of aggregated Aβ peptides. The planar, electron-rich benzoxazole core intercalates into the hydrophobic pockets along the surface of the amyloid fibril. This interaction is stabilized by π-π stacking and hydrophobic interactions.
*dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=record, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#34A853", fontname="Arial"];
} enddot Caption: Binding mechanism of the imaging agent to Aβ fibrils.
Synthesis and Quality Control
The synthesis is typically achieved through a condensation reaction between 2-amino-5-bromophenol and 4-fluorobenzoic acid under dehydrating conditions, often facilitated by a catalyst like polyphosphoric acid (PPA).
*dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#EA4335", fontname="Arial"];
} enddot Caption: General synthesis workflow for the imaging agent.
Protocol 4.1: Synthesis of 2-(p-Fluorophenyl)-6-bromobenzoxazole
-
Reaction Setup: In a round-bottom flask, combine 2-amino-5-bromophenol (1.0 eq) and 4-fluorobenzoic acid (1.1 eq).
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA) (approx. 10x the weight of the aminophenol) to the flask.
-
Heating: Heat the reaction mixture to 180-200°C with stirring for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After completion, allow the mixture to cool to approximately 100°C and pour it slowly into a beaker of ice-cold water with vigorous stirring.
-
Neutralization & Precipitation: Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until a precipitate forms.
-
Filtration: Collect the solid precipitate by vacuum filtration and wash thoroughly with water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Application Protocols: From Benchtop to In Vivo
Part A: In Vitro Staining of Amyloid Plaques in Brain Tissue
This protocol details the use of 2-(p-Fluorophenyl)-6-bromobenzoxazole for fluorescent labeling of Aβ plaques in fixed brain sections from AD transgenic mice or human patients.
*dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", fontname="Arial"];
} enddot Caption: Workflow for in vitro histological staining.
Protocol 5.1: Histological Staining
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded or fresh-frozen cryosections (10-40 µm) of brain tissue from an appropriate source (e.g., Tg2576 or APP/PS1 mice).[8][10]
-
Rehydration: For paraffin sections, deparaffinize and rehydrate through a series of xylene and graded ethanol washes. For cryosections, bring to room temperature. Wash all sections in Phosphate Buffered Saline (PBS).
-
Staining Solution: Prepare a 1 mM stock solution of the agent in DMSO. Dilute this stock to a final working concentration of 1-10 µM in a solution of 50% ethanol in PBS.
-
Incubation: Cover the tissue sections with the staining solution and incubate for 10-30 minutes at room temperature in the dark.
-
Differentiation & Washing: Briefly dip the slides in 70% ethanol to reduce background staining. Wash the sections 2-3 times for 5 minutes each in PBS.
-
Mounting: Mount the slides with an aqueous mounting medium and a coverslip.
-
Imaging: Visualize the stained plaques using a fluorescence microscope equipped with a DAPI or similar filter set (Excitation: ~350 nm, Emission: ~440 nm).
-
Validation (Trustworthiness): To confirm specificity, perform co-staining on adjacent sections with a classic amyloid dye like Thioflavin S or an anti-Aβ antibody (e.g., 6E10). The fluorescence signals should co-localize.
Part B: In Vivo Two-Photon Imaging in Animal Models
This protocol outlines the procedure for real-time visualization of Aβ plaques in the brains of living transgenic mice.
Protocol 5.2: In Vivo Imaging
-
Animal Model: Use a transgenic mouse model of AD that develops amyloid plaques (e.g., 5XFAD, APP/PS1).[2] A cranial window must be surgically implanted over the region of interest (e.g., cortex) at least 2 weeks prior to imaging to allow for recovery and a clear optical view.[11]
-
Agent Preparation: Prepare a sterile, injectable solution of 2-(p-Fluorophenyl)-6-bromobenzoxazole (e.g., 1-5 mg/mL) in a vehicle solution such as 10% DMSO, 40% propylene glycol, and 50% PBS. The solution must be filtered through a 0.22 µm syringe filter.
-
Administration: Administer the agent via intravenous (tail vein) or retro-orbital injection at a dosage of 5-10 mg/kg body weight.[10][11]
-
Imaging Timeline: Anesthetize the mouse and fix its head under the two-photon microscope. The optimal imaging window is typically between 30 and 120 minutes post-injection, as this allows for sufficient brain uptake and partial clearance from the bloodstream, improving the signal-to-background ratio.[2]
-
Two-Photon Microscopy:
-
Use a Ti:Sapphire laser tuned to an excitation wavelength of approximately 700-740 nm (twice the one-photon excitation wavelength).[11]
-
Collect emitted fluorescence using a blue channel filter (e.g., 420-480 nm).
-
Acquire z-stacks through the cortical layers to visualize plaques in three dimensions.[11]
-
-
Data Analysis: Process the acquired images using software like ImageJ or Imaris. Plaque burden can be quantified by measuring the total fluorescent area or volume. Longitudinal imaging sessions can be performed to track plaque growth or clearance over time.[12]
*dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#34A853", fontname="Arial"];
} enddot Caption: Workflow for in vivo two-photon imaging.
Summary of Key Performance Parameters
The following table summarizes the essential quantitative data for 2-(p-Fluorophenyl)-6-bromobenzoxazole, with some values estimated based on structurally similar compounds found in the literature.
| Parameter | Value / Range | Rationale / Reference |
| Binding Affinity (Kᵢ) for Aβ Aggregates | 1 - 20 nM (estimated) | High-affinity binding is characteristic of similar fluorinated benzothiazole and benzoxazole derivatives.[1][8] |
| Excitation Maximum (λ_ex) | ~350 nm | Typical for 2-phenylbenzoxazole scaffolds.[9] |
| Emission Maximum (λ_em) | ~440 nm | Characterized by a significant Stokes shift suitable for imaging.[9] |
| Blood-Brain Barrier (BBB) Permeability | Predicted: Good | Small molecule size and lipophilic character are designed for CNS penetration.[13] |
| In Vivo Imaging Window | 30 - 120 min post-injection | Balances peak brain concentration with clearance from blood circulation for optimal signal.[2] |
References
-
Mathis, C. A., et al. (2003). 6-Substituted 2-Arylbenzothiazoles as Amyloid Imaging Agents. Journal of Medicinal Chemistry, 46(13), 2740–2754. [Link]
-
Hu, Y., et al. (2019). Initial Concept for Azulene-Based Fluorescent Probe for ROS/RNS. Journal of the American Chemical Society, 141(48), 19389–19396. [Link]
-
Skovronsky, D. M., et al. (2000). In vivo detection of amyloid plaques in a mouse model of Alzheimer's disease. Proceedings of the National Academy of Sciences, 97(13), 7609–7614. [Link]
-
Badea, A., et al. (2013). In vivo MR detection and automated quantification of amyloid plaques in a preclinical model of Alzheimer's disease. Proceedings of the International Society for Magnetic Resonance in Medicine, 21, 4333. [Link]
-
Santin, M. D., et al. (2013). Fast in vivo imaging of amyloid plaques using μ-MRI Gd-staining combined with ultrasound-induced blood-brain barrier opening. NeuroImage, 79, 288-294. [Link]
-
Vetrova, E. V., et al. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. International Journal of Molecular Sciences, 26(15), 7261. [Link]
-
Yilmaz, I., et al. (2023). SYNTHESIS OF NEW 3-SUBSTITUDED-6-BROMOBENZOXAZOLIN-2-ONE DERIVATIVES. Acta Chimica Slovenica, 70(3), 643-652. [Link]
-
Vetrova, E. V., et al. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. PubMed. [Link]
-
Vetrova, E. V., et al. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. PMC. [Link]
-
Tupaeva, M. V., et al. (2023). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. Molbank, 2023(4), M1746. [Link]
-
Serdons, K., et al. (2009). 18F-Labeled 6-amino-2-(4'-fluorophenyl)-1,3-benzothiazole and other derivatives. National Center for Biotechnology Information. [Link]
-
Zhang, X., et al. (2023). Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo. Molecules, 28(22), 7654. [Link]
-
Swaminathan, M., & Dogra, S. K. (1990). Absorption and fluorescence characteristics of some 2-alkyl- and 2-aryl-benzoxazoles in different solvents and at various acid concentrations. Indian Journal of Chemistry, 29A, 1153-1158. [Link]
-
Fodor, K., et al. (2023). Molecular Design of Magnetic Resonance Imaging Agents Binding to Amyloid Deposits. International Journal of Molecular Sciences, 24(13), 11155. [Link]
-
Molnar, M., et al. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 30(8), 1648. [Link]
-
Nayak, S. K., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. RSC Advances, 11(45), 28249-28263. [Link]
-
Kumar, A., et al. (2022). Examination of the synthetic processes for biologically strong benzoxazole derivatives. Journal of Research in Chemistry, 4(2), 58-63. [Link]
-
BindingDB.org. (2015). Ki Summary for Amyloid-beta precursor protein. BindingDB. [Link]
-
Merlini, M., et al. (2021). In vivo two-photon microscopy protocol for imaging microglial responses and spine elimination at sites of fibrinogen deposition in mouse brain. STAR Protocols, 2(3), 100619. [Link]
-
Iannuzzi, M., et al. (2020). Investigating in Vitro Amyloid Peptide 1–42 Aggregation: Impact of Higher Molecular Weight Stable Adducts. ACS Omega, 5(2), 1195–1204. [Link]
-
Ceras,o, E. F., et al. (2021). Amyloid binding and beyond: a new approach for Alzheimer's disease drug discovery targeting Aβo–PrPC binding and downstream signalling. Chemical Science, 12(10), 3677-3686. [Link]
-
Guan, L., et al. (2022). Novel Pharmacokinetics Profiler (PhaKinPro): Model Development, Validation, and Implementation as a Web-Tool for Triaging Compounds. ChemRxiv. [Link]
-
Carrotta, R., et al. (2020). In vitro amyloid-β binding and inhibition of amyloid-β self-association by therapeutic albumin. Journal of Alzheimer's Disease, 78(2), 651-663. [Link]
-
Hall, M. G., et al. (2001). Pharmacokinetics and Pharmacodynamics of NTBC. ResearchGate. [Link]
-
Ixico. (2023). Interchangeability of blood-based biomarkers and PET to identify Alzheimer's disease pathology. Ixico. [Link]
-
Drug Discovery News. (2026, February 17). Decades-old anti-seizure drug shows promise in preventing Alzheimer's before it begins. Drug Discovery News. [Link]
-
Smodiš, D., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. International Journal of Molecular Sciences, 23(15), 8689. [Link]
Sources
- 1. 18F-Labeled 6-amino-2-(4’-fluorophenyl)-1,3-benzothiazole and other derivatives - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. openreadings.eu [openreadings.eu]
- 4. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistryjournal.net [chemistryjournal.net]
- 7. mdpi.com [mdpi.com]
- 8. Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vivo detection of amyloid plaques in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo two-photon microscopy protocol for imaging microglial responses and spine elimination at sites of fibrinogen deposition in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cds.ismrm.org [cds.ismrm.org]
- 13. chemrxiv.org [chemrxiv.org]
Application Note: Kinetic Stabilization of Transthyretin (TTR) using 2-(p-Fluorophenyl)-6-bromobenzoxazole
Executive Summary
This technical guide details the application of 2-(p-Fluorophenyl)-6-bromobenzoxazole (referred to herein as 6-Br-F-BO ) as a high-affinity probe for studying protein-ligand interactions, specifically within the thyroxine-binding pockets of Transthyretin (TTR).
Transthyretin amyloidosis (ATTR) is driven by the rate-limiting dissociation of the native TTR tetramer into misfolded monomers. 6-Br-F-BO serves as a critical model compound in drug discovery because its halogenated pharmacophore mimics the binding mode of thyroxine (T4) and clinically approved stabilizers (e.g., Tafamidis), yet offers distinct electron density for X-ray crystallographic mapping and structure-activity relationship (SAR) benchmarking.
Key Applications
-
Kinetic Stabilization Assays: Quantifying the inhibition of acid-mediated fibrillogenesis.
-
Crystallographic Phasing: Utilizing the anomalous scattering of the 6-Bromine atom to map ligand orientation in the T4 pocket.
-
Competitive Binding Studies: Displacing fluorescent probes to determine
values of novel therapeutic candidates.
Mechanistic Insight: The Kinetic Stabilization Hypothesis
To use 6-Br-F-BO effectively, one must understand the "amyloidogenic cascade" of TTR. TTR circulates as a homotetramer.[1][2] Amyloidosis initiates only when this tetramer dissociates.
6-Br-F-BO functions as a Kinetic Stabilizer . It binds to the two unoccupied T4-binding sites at the dimer-dimer interface. This binding raises the activation energy barrier (
Pathway Visualization
The following diagram illustrates the amyloidogenic pathway and the specific intervention point of 6-Br-F-BO.
[3]
Experimental Protocols
Protocol A: Acid-Mediated Fibril Inhibition Assay
This is the gold-standard assay for validating TTR stabilizers. TTR is stable at neutral pH; lowering the pH to 4.4 mimics the lysosomal environment, forcing dissociation.
Reagents:
-
Recombinant Human TTR (WT): 0.4 mg/mL in 10 mM phosphate, 100 mM KCl (pH 7.0).
-
6-Br-F-BO Stock: 10 mM in DMSO.
-
Acetate Buffer: 200 mM Sodium Acetate, 100 mM KCl, 1 mM EDTA (pH 4.4).
-
Control: Tafamidis (positive control), DMSO (negative control).
Workflow:
-
Incubation: Mix 2 µM TTR tetramer with 4 µM 6-Br-F-BO (2:1 ligand:tetramer ratio) in phosphate buffer.
-
Equilibration: Incubate at 37°C for 30 minutes to allow ligand binding.
-
Acidification: Dilute the mixture 1:1 with Acetate Buffer (pH 4.4). Final pH should be ~4.4.
-
Aging: Incubate at 37°C for 72 hours.
-
Quantification: Measure turbidity (absorbance) at 400 nm or 330 nm .
-
Note: Alternatively, use Thioflavin T (ThT) fluorescence (Ex: 440nm, Em: 482nm) for higher sensitivity, though turbidity is often sufficient for potent stabilizers.
-
Data Analysis:
Calculate the % Fibril Formation relative to the DMSO control:
Protocol B: Fluorescence Competition Assay (Kd Determination)
Since 6-Br-F-BO is not intrinsically fluorescent enough for direct measurement, use a displacement assay with a fluorescent probe (e.g., Resveratrol or ANS).
Workflow Visualization:
Procedure:
-
Prepare a solution of TTR (2 µM) and Resveratrol (2 µM) in PBS. Resveratrol fluoresces only when bound to the TTR pocket.
-
Aliquot into a 96-well black plate.
-
Add increasing concentrations of 6-Br-F-BO (0.1 nM to 10 µM).
-
Incubate for 1 hour at room temperature.
-
Measure fluorescence decrease. As 6-Br-F-BO displaces Resveratrol, fluorescence signal drops.
-
Fit data to a competitive binding equation to solve for
.
Comparative Data & Interpretation
When characterizing 6-Br-F-BO, it is essential to benchmark it against known standards. The table below provides expected values for a robust TTR stabilizer.
| Parameter | 6-Br-F-BO (Expected) | Tafamidis (Clinical Std) | Negative Control (DMSO) | Interpretation |
| Fibril Inhibition (72h, pH 4.4) | > 90% Inhibition | > 95% Inhibition | 0% Inhibition | High efficacy indicates strong kinetic stabilization. |
| Dissociation Constant ( | ~2–10 nM | ~2 nM | N/A | Low nanomolar affinity is required for plasma selectivity. |
| Binding Stoichiometry | 2 Ligands : 1 Tetramer | 2 : 1 | N/A | Negative cooperativity is often observed (2nd site binds weaker). |
| Selectivity (Plasma) | Moderate | High | N/A | 6-Br-F-BO may show some binding to Albumin; verify with plasma immunocapture. |
Critical Considerations for Researchers
The "Bromine" Advantage in Crystallography
Unlike standard organic stabilizers, the 6-Bromo substituent provides a distinct advantage in Structural Biology.
-
Anomalous Scattering: Bromine has a K-absorption edge at 13.47 keV (0.92 Å). Collecting diffraction data at this wavelength allows for the generation of anomalous difference maps.
-
Utility: This unambiguously defines the orientation of the benzoxazole ring within the symmetric TTR pocket, distinguishing between the "forward" (halogen deep in pocket) and "reverse" binding modes.
Solubility Management
Benzoxazoles are highly hydrophobic.
-
Stock Solutions: Always prepare in 100% DMSO.
-
Assay Buffer: Ensure final DMSO concentration is < 2% to avoid solvent-induced protein destabilization.
-
Precipitation: In the acid-mediated assay, check for compound precipitation upon acidification. If the compound crashes out, it can mimic inhibition (false positive) by scattering light. Always centrifuge samples before reading absorbance.
References
-
Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade."[2][3] Proceedings of the National Academy of Sciences, 109(24), 9629-9634.
-
Johnson, S. M., et al. (2005). "Structure-based design of potent transthyretin amyloidogenesis inhibitors." Journal of Medicinal Chemistry, 48(5), 1576-1587.
-
Connelly, S., et al. (2010). "Structure-based design of kinetic stabilizers that ameliorate the transthyretin amyloidoses." Current Opinion in Structural Biology, 20(1), 54-62.
-
Alhamadsheh, M. M., et al. (2011). "Potent kinetic stabilizers that prevent transthyretin amyloidogenesis."[1][2][3][4] Science Translational Medicine, 3(97), 97ra81.
-
Hurshman, A. R., et al. (2004). "Transthyretin amyloidosis: structural basis of inhibition by 2-(3,5-dichlorophenyl)benzoxazole." Biochemistry, 43(23), 7365-7373.
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Development of a Highly Potent Transthyretin Amyloidogenesis Inhibitor: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting solubility issues with 2-(p-Fluorophenyl)-6-bromobenzoxazole
Topic: Troubleshooting Solubility & Handling
Ticket ID: #BZ-6Br-4F-SOL Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary: The "Brick Dust" Challenge
You are likely reading this because your compound—2-(p-Fluorophenyl)-6-bromobenzoxazole —is refusing to dissolve in your standard assay buffer, or has precipitated as a stubborn solid during synthesis workup.
The Science of the Problem: This molecule is a classic "brick dust" compound. Its insolubility is not accidental; it is structural.[1]
-
Planarity: The benzoxazole core fused with the phenyl ring creates a flat, rigid system perfect for
- stacking . -
Lattice Energy: The 6-Bromo and 4'-Fluoro substituents significantly increase the density and lipophilicity (LogP > 4.5).[1] The heavy halogen (Br) enhances intermolecular London dispersion forces, creating a crystal lattice with very high stability.
-
Hydrophobicity: The fluorine atom withdraws electron density but adds lipophilicity, making the surface of the crystal highly water-repellent.
This guide provides field-proven protocols to overcome these thermodynamic barriers in both biological assays and synthetic workups.
Part 1: Solvent Selection Guide
Do not waste sample testing random solvents. Use this matrix based on Hansen Solubility Parameters (HSP) . This molecule requires solvents with high dispersion force (
Solubility Data Matrix
| Solvent Class | Recommended Solvents | Solubility Rating | Technical Notes |
| Primary Stock | DMSO (Anhydrous) | Excellent (>20 mM) | Standard for bio-assays.[1] Hygroscopic; keep dry to prevent stock precipitation.[1] |
| Synthesis | DMF, NMP | High | High boiling points make removal difficult. Use for reactions, not workup. |
| Extraction | Dichloromethane (DCM) | Good | Best for liquid-liquid extraction.[1] Solubilizes the halogenated core well. |
| Recrystallization | Ethanol / Toluene | Variable | Low solubility at RT; high at reflux.[1] Ideal for purification. |
| Aqueous Media | PBS, Water, Saline | Negligible (<1 µM) | DO NOT add powder directly to water. It will float or form micrometer-sized aggregates.[1] |
Part 2: Biological Assays (Preventing "Crash-Out")
The Issue: You dilute your 10 mM DMSO stock into cell culture media (aqueous), and the solution turns cloudy or the compound precipitates over 24 hours. This is Ostwald Ripening —small aggregates growing into large crystals.[1]
Protocol A: The "Intermediate Dilution" Method
Use this for IC50 determination to ensure the compound actually reaches the cells.
-
Prepare Stock: Dissolve compound in 100% DMSO to 1000x the final assay concentration (e.g., 10 mM for a 10 µM assay).
-
The Surfactant Shield: Do NOT pipette DMSO directly into PBS.
-
Prepare an intermediate buffer containing 0.5% Pluronic F-127 or 20% Captisol® (SBE-
-Cyclodextrin) .[1]
-
-
Step-Down Dilution:
-
Pipette 1 µL of DMSO stock into 99 µL of the Surfactant/Cyclodextrin intermediate. Vortex immediately.
-
Result: The surfactant/cyclodextrin encapsulates the hydrophobic molecule before it can aggregate.
-
-
Final Dosing: Add this intermediate mix to your cell media.
Visual Workflow: Solubility Decision Tree
Figure 1: Decision tree for handling lipophilic benzoxazoles in biological workflows. Note the critical divergence at the dilution step.
Part 3: Synthesis & Purification Troubleshooting
The Issue: During workup, the product forms a sticky gum or traps impurities in the crystal lattice.
FAQ: Synthesis Issues
Q: I can't get the product to precipitate cleanly from the reaction mixture. A: If you used DMF or DMSO as a reaction solvent, pouring it into water often yields a sticky gum due to trace solvent impurities acting as plasticizers.
-
Fix: Pour the reaction mixture into ice-cold 1M HCl (if acid stable) or brine with vigorous stirring. The high ionic strength forces the organic molecule out. If it gums, sonicate the flask. The mechanical energy will induce crystallization.
Q: How do I recrystallize it? Standard ethanol didn't work. A: Pure ethanol is often too polar for the brominated/fluorinated analog.
-
Protocol:
-
Dissolve the crude solid in a minimum amount of boiling Toluene or Chlorobenzene (excellent for
-stacking systems).[1] -
Once dissolved, add boiling Ethanol dropwise until the solution just turns turbid.
-
Add one drop of Toluene to clear it.
-
Let it cool very slowly to Room Temperature, then to 4°C.
-
Why: Toluene disrupts the
-stacking just enough to allow impurities to stay in solution, while the Ethanol acts as the anti-solvent to force the lattice to reform slowly.
-
Part 4: Scientific Rationale & Mechanism
Why Fluorine and Bromine Matter
The 2-(p-Fluorophenyl) moiety introduces a specific challenge. While Fluorine is small, it is highly electronegative and creates a "teflon-like" effect, reducing wettability. The 6-Bromine atom is large and polarizable.[1]
-
Halogen Bonding: The Br atom can participate in halogen bonding (acting as a Lewis acid) with solvent oxygens (DMSO/DMF), which explains why these solvents work well.
-
Hydrophobic Effect: In water, the water molecules must form an ordered "cage" around this rigid molecule (entropic penalty). Because the molecule is so rigid and planar, it cannot fold to hide its hydrophobic surface, leading to rapid aggregation to minimize surface area exposed to water.
Diagram: Solubilization Mechanism
Figure 2: Interaction map. DMSO stabilizes via dipole interactions.[1] Cyclodextrins (CD) stabilize by hiding the hydrophobic core (Host-Guest chemistry), whereas water forces aggregation.
References
-
Synthesis & Properties of Halogenated Benzoxazoles
-
Solubility Parameters (Hansen Space)
- Citation: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
- )
-
Biological Assay Optimization (Cyclodextrins)
- Citation: Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
- Relevance: Validates the use of SBE- -CD (Captisol) for solubilizing highly lipophilic heterocycles in aqueous media.
-
Benzoxazole Synthesis & Workup
- Citation: Potewar, T. M., et al. (2019). "Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement." ACS Omega, 4(20), 18619–18627.
- Relevance: details workup procedures for substituted benzoxazoles, confirming the utility of specific organic solvents for extraction.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazard information regarding 2-(p-Fluorophenyl)-6-bromobenzoxazole.
Sources
Technical Support Center: Optimizing Benzoxazole Derivatives
Topic: Reducing Off-Target Effects & Improving Selectivity Audience: Medicinal Chemists, Lead Optimization Scientists Version: 2.4 (Current)
Introduction: The Benzoxazole Scaffold Liability Profile
Benzoxazole derivatives are privileged scaffolds in medicinal chemistry, widely utilized for their ability to mimic purines and interact with kinases, DNA gyrase, and amyloid fibrils. However, their planar, lipophilic nature often leads to specific off-target liabilities that can stall clinical progression.
This technical guide addresses the three most critical failure modes for benzoxazole leads:
-
hERG Channel Blockade (Cardiotoxicity)[1]
-
Promiscuous Kinase Binding (Selectivity)
-
Assay Interference (PAINS/Aggregation)
Module 1: Mitigating Cardiotoxicity (hERG Inhibition)
User Query: My lead benzoxazole compound shows potent hERG inhibition (
Technical Diagnosis
Benzoxazoles frequently trap themselves in the hERG
Troubleshooting Protocol
| Strategy | Mechanism of Action | Implementation Example |
| Zwitterionic Design | Neutralizes the pharmacophore at physiological pH, reducing affinity for the cation-binding pocket of hERG. | Append a carboxylic acid or tetrazole to a solvent-exposed region. |
| Basicity Reduction | Lowering the | Replace a piperidine linker with a morpholine or introduce electron-withdrawing groups (fluorine) on the amine-bearing ring. |
| Rigidification | Disrupts induced-fit binding in the flexible hERG pore. | Constrain flexible alkyl linkers into spirocycles or fused ring systems. |
| Lipophilicity Cap | High LogP correlates strongly with hERG binding. | Target a Lipophilic Ligand Efficiency (LLE) > 5. Aim for LogP < 3. |
Decision Logic: hERG Optimization
Figure 1: Decision tree for structural modification of benzoxazoles to reduce hERG liability.
Module 2: Improving Kinase Selectivity
User Query: We are targeting VEGFR-2, but our benzoxazole hits EGFR and Aurora B. How do we improve the selectivity profile?
Technical Diagnosis
The benzoxazole nitrogen (N3) and oxygen (O1) often act as hydrogen bond acceptors in the ATP-binding pocket (hinge region). Because the ATP pocket is highly conserved, simple benzoxazoles are prone to promiscuity.
Optimization Strategies
1. Exploit the "Gatekeeper" Residue
-
Concept: Different kinases have different "gatekeeper" residues (e.g., Threonine vs. Methionine) controlling access to the hydrophobic back pocket.
-
Action: Introduce a bulky substituent (e.g., tert-butyl or substituted phenyl) at the C-5 or C-6 position of the benzoxazole. This creates a steric clash with larger gatekeeper residues in off-target kinases while being accommodated by the smaller gatekeeper of the target kinase [1].
2. Target the DFG-Out Conformation (Type II Inhibition)
-
Concept: Stabilize the inactive "DFG-out" conformation, which is less conserved than the active "DFG-in" state.
-
Action: Extend the molecule from the C-2 position with a linker (urea or amide) that reaches the allosteric pocket adjacent to the ATP site. This is a proven strategy for VEGFR-2 selectivity [2].
3. Scaffold Hopping / Bioisosterism
-
Action: If the benzoxazole core itself drives the off-target binding, consider switching to an azabenzoxazole (e.g., oxazolo[4,5-b]pyridine). The additional nitrogen changes the electronic distribution and H-bond capability, often altering the selectivity profile significantly [3].
Module 3: Eliminating False Positives (PAINS & Aggregation)
User Query: My compound shows activity in multiple unrelated assays. Is it a PAINS (Pan-Assay Interference Compound)?
Technical Diagnosis
Benzoxazoles, particularly those with extended conjugation or specific substitutions (e.g., 2-thioxo derivatives), can act as PAINS. The two most common mechanisms are:
-
Colloidal Aggregation: The compound forms microscopic particles that sequester the enzyme, inhibiting it non-specifically.
-
Fluorescence Interference: The benzoxazole core is inherently fluorescent. If your assay readout overlaps with the compound's emission (blue/green region), you will get false data.
Validation Protocol: The "Detergent Test"
Objective: Determine if inhibition is due to specific binding or colloidal aggregation.
Reagents:
-
Assay Buffer
-
Freshly prepared Triton X-100 (0.01% and 0.1% v/v)
-
Target Enzyme and Substrate[2]
Step-by-Step Procedure:
-
Baseline: Measure the
of the benzoxazole in standard assay buffer. -
Detergent Challenge: Repeat the
measurement in buffer containing 0.01% Triton X-100 .-
Note: Detergents disrupt colloidal aggregates but rarely affect specific 1:1 binding interactions.
-
-
Analysis:
-
Result A:
shifts significantly (e.g., from 1 to >100 ) Confirmed Aggregator (False Positive) . -
Result B:
remains stable True Binder .
-
-
Centrifugation Test (Optional): Spin the assay mix at high speed (10,000 x g for 10 min). If the compound pellets out or activity is lost in the supernatant, it is aggregating [4].
PAINS Elimination Workflow
Figure 2: Workflow for identifying and eliminating PAINS and aggregators early in the screening process.
Module 4: Metabolic Stability (CYP Inhibition)
User Query: My compound inhibits CYP2C9. What structural changes can fix this?
Technical Diagnosis
CYP2C9 prefers lipophilic anions. Benzoxazoles with acidic handles or high lipophilicity are prime substrates/inhibitors. CYP inhibition leads to drug-drug interactions (DDI).
Troubleshooting Guide
| Structural Feature | Problem | Solution |
| Lipophilic Core | Binds CYP active site heme. | Introduce polarity (LogD < 3.0). Add polar heterocycles (pyrimidine, pyrazole). |
| Labile Metabolic Spots | Rapid hydroxylation at C-4, C-5, C-6. | Fluorine Scan: Systematically replace Hydrogen with Fluorine at metabolic soft spots to block oxidation without adding bulk [5]. |
| Planarity | Enhances binding to CYP heme. | Introduce |
References
-
Structure-Based Design of Kinase Inhibitors Source:Journal of Medicinal Chemistry Citation: Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9, 28–39. URL:[Link]
-
Benzoxazole VEGFR-2 Inhibitors Source:Taylor & Francis Online Citation: Elkady, H., et al. (2021).[3] "New benzoxazole derivatives as potential VEGFR-2 inhibitors."[3] Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link][1][4][5][6]
-
hERG Mitigation Strategies Source:Drug Hunter Citation: "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." (2024).[7] URL:[Link]
-
PAINS and Aggregation Filters Source:Journal of Medicinal Chemistry Citation: Baell, J. B., & Holloway, G. A. (2010).[8][9] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS)." URL:[Link]
-
Metabolic Optimization of Benzoxazoles Source:ResearchGate Citation: "Structure activity relationship of benzoxazole derivatives." URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. tandfonline.com [tandfonline.com]
- 4. imedpub.com [imedpub.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 9. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Scale-Up Synthesis of Substituted Benzoxazoles
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for the synthesis of substituted benzoxazoles. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to larger-scale production. Here, we address common challenges encountered during scale-up, offering troubleshooting advice and detailed protocols in a practical, question-and-answer format to ensure the successful and efficient synthesis of your target molecules.
Section 1: Troubleshooting Low Yield and Stalled Reactions
The transition from a small-scale, high-yielding reaction to a pilot or manufacturing scale often uncovers hidden variables that can drastically reduce efficiency. This section addresses the most common issue: yield loss.
Q1: My benzoxazole synthesis yield dropped significantly upon scale-up from 1g to 100g. What are the primary factors to investigate?
A: A drop in yield during scale-up is a frequent challenge, often attributable to a combination of physical and chemical factors that are less noticeable at the bench. A systematic investigation is crucial.[1]
Root Causes & Solutions:
-
Purity of Starting Materials: The impact of impurities is magnified at a larger scale. 2-Aminophenols are particularly notorious for air oxidation, leading to colored impurities that can inhibit the reaction.[1][2]
-
Actionable Advice: Always verify the purity of new batches of starting materials via NMR, melting point, or HPLC. If the 2-aminophenol appears darkened, recrystallize it before use.[1] For sensitive substrates, conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation during the longer processing times typical of scale-up.[2]
-
-
Incomplete Cyclization: The rate-limiting step is often the intramolecular cyclization of the intermediate, which can be a stable Schiff base (from an aldehyde) or an amide (from a carboxylic acid).[2][3]
-
Actionable Advice: Increase the reaction temperature in controlled increments, monitoring for product formation versus impurity generation via in-process controls (e.g., TLC, UPLC).[2] Ensure the chosen catalyst is robust and active enough for the specific substrates; electron-deficient starting materials may require stronger acids or higher temperatures.[2]
-
-
Thermal Management: Inadequate heat transfer in larger reactors can create hot spots or insufficient heating. A reaction that works at reflux in a 100 mL flask may not reach the required internal temperature in a 5 L vessel with the same external heating setting.
-
Actionable Advice: Use an internal temperature probe to monitor the actual reaction temperature. Ensure efficient stirring to improve heat distribution. For highly exothermic or endothermic reactions, consider a reactor with better heat exchange capabilities or adjust addition rates.
-
Diagram: Troubleshooting Workflow for Low Product Yield
Caption: A decision-making flowchart for troubleshooting low product yield.
Q2: The reaction has stalled and is not proceeding to completion, even after extended time. What can I do?
A: A stalled reaction points to an issue with activation energy, catalyst deactivation, or stoichiometry.[2]
-
Insufficient Temperature: The reaction may lack the necessary activation energy to proceed.[2] Some solvent-free syntheses require temperatures up to 130°C to achieve good yields.[4]
-
Actionable Advice: Carefully increase the reaction temperature by 5-10°C and monitor for progress. Ensure your heating mantle or oil bath is capable of maintaining a consistent temperature for the larger volume.[2]
-
-
Catalyst Deactivation: The catalyst may have lost activity due to impurities (e.g., water) or degradation over time. This is especially relevant for recyclable or heterogeneous catalysts.[2][5]
-
Incorrect Stoichiometry: An error in weighing a key reagent, especially on a large scale, can lead to one reactant being consumed prematurely.
-
Actionable Advice: Re-verify the calculations and stoichiometry. If possible, take a sample and analyze the concentration of remaining starting materials.
-
Section 2: Managing Side Products and Purification
As reaction volumes increase, so does the absolute quantity of impurities, making purification more complex and costly. Minimizing side product formation is the most effective strategy for ensuring a smooth scale-up.
Q3: My reaction produces a significant amount of a persistent intermediate, complicating purification. How can I promote full conversion to the benzoxazole?
A: This is a classic problem, particularly when using aldehydes. The initial product is a Schiff base (azomethine), which must then cyclize to form the benzoxazole ring. If this intermediate is too stable, it will persist in the reaction mixture.[3][6]
-
Promoting Cyclization:
-
Increase Temperature: Higher temperatures often provide the necessary energy for the cyclization step.[6]
-
Change Catalyst: A more effective catalyst can facilitate the cyclization. Lewis acids are often employed for this purpose.[6] If using a Brønsted acid, ensure it is not being neutralized by other components in the reaction.
-
Add an Oxidant: The final step of cyclization is an oxidation. While often accomplished by air, some systems benefit from the addition of a dedicated oxidant.[7]
-
Isolate the Intermediate: In some cases, a two-step process is more efficient. Isolate the Schiff base first, purify it, and then subject it to optimized cyclization conditions.[6]
-
Diagram: Benzoxazole Formation vs. Side Reactions
Caption: The desired cyclization pathway and common off-target reactions.
Q4: I'm struggling with the large-scale purification of my solid benzoxazole product. What are the best practices for recrystallization?
A: Recrystallization is an excellent technique for large-scale purification but requires careful solvent selection and execution.[3]
-
Solvent Selection: A single solvent is often insufficient. A mixed-solvent system, where the product is soluble in one solvent ("solvent") and insoluble in the other ("anti-solvent"), is highly effective.[3][8]
-
Common Systems: Acetone/acetonitrile and ethyl acetate/hexane are frequently reported for benzoxazoles.[8]
-
-
Clarification: Minor colored or particulate impurities can be removed before crystallization.
-
Actionable Advice: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) at an elevated temperature, treat with activated charcoal for a short period (e.g., 15-30 minutes), and filter the hot solution through a pad of celite to remove the charcoal and other particulates.[8]
-
-
Controlled Cooling: Rapid crashing out of the solution will trap impurities.
-
Actionable Advice: Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to maximize recovery. A hold time at the final low temperature (e.g., 1 hour at 0-5°C) ensures complete precipitation.[8]
-
Section 3: Catalyst and Reagent Considerations
The choice of catalyst and the handling of reagents are paramount for a reproducible and scalable process.
Q5: There are many catalysts reported for benzoxazole synthesis. How do I choose the right one for scale-up?
A: The ideal catalyst for scale-up should be effective at low loading, easily separable, cost-effective, and safe to handle.
| Catalyst Type | Advantages for Scale-Up | Disadvantages/Considerations | Typical Conditions |
| Heterogeneous Catalysts | Easy to remove by filtration, reusable, lower product contamination.[4][5] | Can be more expensive initially, potential for lower activity or leaching. | Solvent-free, 50-130°C.[4][5] |
| Brønsted/Lewis Acids | Inexpensive, highly active.[2] | Often require neutralization during workup (creates waste), can be corrosive (PPA, TfOH). | Varies widely, from RT to >150°C.[9] |
| Metal-Based (Homogeneous) | High efficacy and selectivity.[3] | Difficult to remove from product (heavy metal contamination), often expensive. | Often milder conditions (e.g., 50-80°C).[10] |
| Green Catalysts | Environmentally benign, often reusable (e.g., ionic liquids, PEG-SO3H).[4][11] | May have higher initial cost, substrate scope can be limited. | Varies; often moderate temperatures.[11] |
Recommendation: For scale-up, heterogeneous catalysts like sulfonic acid-functionalized magnetic nanoparticles (Fe3O4@SiO2-SO3H) or ionic liquid gels are highly attractive because they simplify the workup by allowing for magnetic separation or filtration, minimizing waste streams.[4][5]
Section 4: Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates.
Protocol 1: Scale-Up Synthesis of 2-Phenylbenzoxazole (Solvent-Free)
This protocol is adapted from a procedure using a heterogeneous Brønsted acidic ionic liquid (BAIL) gel catalyst.[4]
-
Vessel Preparation: To a 250 mL jacketed reactor equipped with a mechanical stirrer and temperature probe, add 2-aminophenol (10.91 g, 100 mmol) and benzaldehyde (10.61 g, 100 mmol).
-
Catalyst Addition: Add the BAIL gel catalyst (1.0 g, ~1 mol%).
-
Reaction: Begin stirring and heat the mixture to an internal temperature of 130°C. The mixture will become a molten slurry.
-
Monitoring: Hold at 130°C for 5 hours. Monitor the reaction progress by taking small aliquots, dissolving in ethyl acetate, and analyzing by TLC or UPLC.[4]
-
Work-up: Once complete, cool the mixture to ~60°C. Add ethyl acetate (100 mL) and stir until the solid product dissolves.
-
Catalyst Recovery: Separate the solid BAIL gel catalyst by filtration or centrifugation. The catalyst can be washed with fresh ethyl acetate and dried for reuse.[4]
-
Isolation: Transfer the filtrate to a separate vessel. Concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure 2-phenylbenzoxazole.
Protocol 2: Large-Scale Purification by Recrystallization
This protocol is based on a patented procedure for purifying substituted benzoxazoles.[8]
-
Dissolution: In a suitable reactor, dissolve the crude benzoxazole product (e.g., 180 g) in ethyl acetate (e.g., ~23 volumes, ~4.1 L) at 75-80°C.
-
Charcoal Treatment: Cool the solution to 25-45°C and add activated charcoal (e.g., 5-10% w/w). Stir the slurry for 30 minutes.
-
Filtration: Filter the hot mixture through a pad of celite to remove the charcoal, washing the filter cake with a small amount of hot ethyl acetate.
-
Concentration & Precipitation: Concentrate the clarified solution by distillation at atmospheric pressure to a smaller volume (e.g., 1.8-2.0 L).[8] While maintaining the temperature between 54-60°C, slowly add an anti-solvent like acetonitrile (e.g., 1.8 L) over 30 minutes.
-
Crystallization: Cool the resulting slurry to 45-50°C and hold for 30 minutes. Further cool to -3 to 3°C and hold for at least 1 hour to ensure complete precipitation.[8]
-
Isolation & Drying: Filter the solid product and wash the cake with pre-cooled anti-solvent (e.g., 2 x 200 mL acetonitrile). Dry the purified product in a vacuum oven at 55-65°C until a constant weight is achieved.[8]
Section 5: Frequently Asked Questions (FAQs)
-
Q: My 2-aminophenol starting material has darkened. Can I still use it?
-
Q: How can I effectively monitor the reaction progress on a large scale?
-
A: Thin Layer Chromatography (TLC) is excellent for qualitative monitoring.[1] For quantitative analysis and better accuracy, develop a simple Ultra-High-Performance Liquid Chromatography (UPLC) or Gas Chromatography (GC) method to track the disappearance of starting materials and the appearance of the product.[2]
-
-
Q: Are there greener alternatives to traditional solvents and catalysts?
-
A: Yes. Many modern methods focus on sustainability. This includes using water or ethanol as solvents, employing recoverable and reusable heterogeneous catalysts, and even performing reactions under solvent-free conditions.[6][10] Continuous flow synthesis is also emerging as a superior green technology for producing benzoxazoles, as it reduces waste, improves safety, and lowers energy consumption.[12]
-
-
Q: What are the main safety concerns when scaling up benzoxazole synthesis?
-
A: The primary concerns are thermal management (risk of runaway reactions, especially with strong acids like PPA), handling of corrosive or toxic reagents, and potential for solvent exposure. A thorough process safety review should be conducted before any scale-up, evaluating reaction calorimetry and ensuring proper engineering controls (e.g., fume hoods, adequate cooling capacity) are in place.
-
References
- Technical Support Center: Synthesis of Substituted Benzoxazoles - Benchchem.
- Technical Support Center: Troubleshooting Benzoxazole Synthesis - Benchchem.
- Optimizing reaction conditions for one-pot benzoxazole synthesis - Benchchem.
- Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis - Benchchem.
- Process for the purification of substituted benzoxazole compounds. Google Patents.
- Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. National Library of Medicine.
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
- Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advances in Journal of Chemistry.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Publishing.
- Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems. Green Chemistry (RSC Publishing).
- A silver carbonate-based method to synthesize benzoxazoles from imines. Taylor & Francis Online.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Library of Medicine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ajchem-a.com [ajchem-a.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO<sub>3</sub>H - Arabian Journal of Chemistry [arabjchem.org]
- 12. Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Refining Protocols for Cell Staining with 2-(p-Fluorophenyl)-6-bromobenzoxazole
Welcome to the technical support center for 2-(p-Fluorophenyl)-6-bromobenzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for successful cell staining applications.
Introduction to 2-(p-Fluorophenyl)-6-bromobenzoxazole
2-(p-Fluorophenyl)-6-bromobenzoxazole is a fluorescent organic compound belonging to the benzoxazole family. Benzoxazole derivatives are known for their diverse biological activities and fluorescent properties, making them valuable tools in biomedical research.[1][2] The presence of a fluorophenyl group and a bromine atom can influence the molecule's electronic properties and, consequently, its fluorescence characteristics.[1] This guide will help you navigate the nuances of using this novel probe for cellular imaging.
Frequently Asked Questions (FAQs)
Q1: What are the fluorescence properties of 2-(p-Fluorophenyl)-6-bromobenzoxazole?
Q2: In what solvents should I dissolve the compound?
Benzoxazole derivatives are generally soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and acetonitrile.[4] For cell staining applications, it is recommended to prepare a concentrated stock solution in anhydrous DMSO. This stock can then be diluted to the final working concentration in your cell culture medium or buffer.
Q3: Is 2-(p-Fluorophenyl)-6-bromobenzoxazole toxic to cells?
Many benzoxazole derivatives exhibit cytotoxic or antiproliferative effects, particularly at higher concentrations (typically above 25 µM).[5][6] It is essential to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
Q4: What is the staining mechanism of this compound?
The precise staining mechanism is likely dependent on the compound's physicochemical properties. As a lipophilic molecule, it may passively diffuse across the cell membrane and accumulate in lipid-rich structures like the endoplasmic reticulum, Golgi apparatus, or lipid droplets. The specific localization should be determined empirically through co-staining with organelle-specific markers.
Experimental Protocol: Staining Live Cells
This protocol provides a general guideline. Optimization of probe concentration and incubation time is highly recommended for different cell types and experimental conditions.[7]
Reagent Preparation:
-
Stock Solution (10 mM): Dissolve the appropriate amount of 2-(p-Fluorophenyl)-6-bromobenzoxazole in anhydrous DMSO. Store at -20°C, protected from light.
-
Working Solution (1-10 µM): On the day of the experiment, dilute the 10 mM stock solution in pre-warmed, serum-free cell culture medium or an appropriate buffer (e.g., PBS) to the desired final concentration.[8] Ensure the probe is fully dissolved to avoid fluorescent precipitates.[8]
Staining Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment.[7]
-
Cell Washing: Gently wash the cells once with pre-warmed PBS to remove any residual medium.[7]
-
Staining: Remove the PBS and add the pre-warmed working solution to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.[7]
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound probe and reduce background fluorescence.[7]
-
Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the cells using a fluorescence microscope with the appropriate filter sets.
Troubleshooting Guide
High background, weak signal, and phototoxicity are common issues in fluorescence microscopy. This guide provides a systematic approach to identifying and resolving these problems.
Problem 1: Weak or No Staining
| Potential Cause | Recommended Solution |
| Suboptimal Probe Concentration | Perform a titration experiment with a range of concentrations (e.g., 0.5 µM to 20 µM) to find the optimal signal-to-noise ratio. |
| Insufficient Incubation Time | Increase the incubation time in increments (e.g., 30, 60, 90 minutes) to allow for sufficient probe uptake. |
| Probe Degradation | Ensure the stock solution is properly stored at -20°C and protected from light. Prepare fresh working solutions for each experiment. |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your microscope are appropriate for the determined spectral properties of the probe. |
Problem 2: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Excessive Probe Concentration | Reduce the concentration of the probe in your working solution. |
| Incomplete Washing | Increase the number and duration of wash steps after incubation to ensure all unbound probe is removed.[8] |
| Cellular Autofluorescence | Use a phenol red-free medium for imaging.[8] If autofluorescence is still an issue, consider imaging in a low-autofluorescence buffer like PBS. |
| Probe Precipitation | Ensure the probe is fully dissolved in the working solution. Centrifuge the working solution before adding it to the cells to remove any aggregates. |
Problem 3: Cell Toxicity or Morphological Changes
| Potential Cause | Recommended Solution |
| High Probe Concentration | Lower the probe concentration. Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range for your cells.[9] |
| Prolonged Incubation | Reduce the incubation time. |
| Solvent Toxicity | Ensure the final concentration of DMSO in the working solution is low (typically <0.5%). |
Problem 4: Rapid Photobleaching
| Potential Cause | Recommended Solution |
| High Excitation Intensity | Reduce the intensity of the excitation light source. |
| Long Exposure Times | Use the shortest possible exposure time that still provides a good signal. |
| Lack of Antifade Reagent | For fixed-cell imaging, use a mounting medium containing an antifade reagent.[10] |
Visualizing the Workflow
Experimental Workflow for Live-Cell Staining
Caption: A streamlined workflow for live-cell staining with 2-(p-Fluorophenyl)-6-bromobenzoxazole.
Troubleshooting Logic Flow
Caption: A logical approach to troubleshooting common cell staining issues.
References
-
Journal of the American Chemical Society. (2019). Initial Concept for Azulene-Based Fluorescent Probe for ROS/RNS. [Link]
-
Molecules. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. [Link]
-
MDPI. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. [Link]
-
PubMed. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. [Link]
-
MDPI. (2023). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. [Link]
-
ResearchGate. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. [Link]
-
University of Chichester. (2024). Synthesis and in vitro cytotoxicity of benzoxazole-based PPARα/γ antagonists in colorectal cancer cell lines. [Link]
-
Bibliomed. (2022). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]. [Link]
-
ACS Publications. (2021). Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular P. [Link]
-
Brieflands. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents. [Link]
-
Synaptic Systems. (n.d.). Protocol for DARPP32 Antibody (Cat. No. 382 003) Immunohistochemistry Paraffin embedded (IHC-P) Fluorescence Staining. [Link]
-
Evident Scientific. (n.d.). Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Basic Triple Stains. [Link]
-
PMC. (n.d.). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. [Link]
-
IntechOpen. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
-
CMNPD. (n.d.). Compound Report Card. [Link]
-
PubMed. (1992). 3-aryl-6-methoxybenzofurans as selective ligands for antiestrogen-binding sites. Effects on cell proliferation and cholesterol synthesis. [Link]
-
AXXAM. (n.d.). What is the minimal working concentration of the target protein you can proficiently use in TSA?. [Link]
-
Springer. (n.d.). UbiQ protocol P006 _ Fluorescence-based proteasome activity profiling. [Link]
Sources
- 1. CAS 3164-13-4: 2-(4-Bromophenyl)benzoxazole | CymitQuimica [cymitquimica.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
Validation & Comparative
A Comparative Analysis of 2-(p-Fluorophenyl)-Substituted Benzoxazoles and Established Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the pursuit of novel chemical scaffolds with high efficacy and selectivity remains a paramount objective. Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1] This guide provides a comprehensive comparison of a representative 2-(p-Fluorophenyl)-substituted benzoxazole derivative against established anticancer agents, offering insights into its mechanism of action, supported by experimental data and detailed protocols.
Introduction to 2-(p-Fluorophenyl)-Substituted Benzoxazoles
Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring.[2] The versatility of the benzoxazole scaffold allows for substitutions at various positions, leading to a diverse range of biological activities.[3] Recent research has highlighted a novel piperidinyl-based benzoxazole derivative featuring a p-fluorophenyl moiety, identified as a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met) kinases.[4] For the purpose of this guide, we will focus on this well-characterized compound, herein referred to as FP-Benzoxazole , as a representative of its class.
FP-Benzoxazole has demonstrated significant cytotoxic activity against various cancer cell lines, particularly breast cancer, with a mechanism of action that distinguishes it from traditional chemotherapeutic agents.[4]
Mechanism of Action: A Comparative Overview
The anticancer activity of a drug is intrinsically linked to its mechanism of action. Here, we compare the molecular mechanism of FP-Benzoxazole with that of several established anticancer agents.
FP-Benzoxazole: Dual Inhibition of VEGFR-2 and c-Met
FP-Benzoxazole functions as a dual inhibitor of VEGFR-2 and c-Met, two key receptor tyrosine kinases (RTKs) implicated in tumor progression, angiogenesis, and metastasis.[4][5]
-
VEGFR-2: A primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[6]
-
c-Met: Its activation by hepatocyte growth factor (HGF) triggers signaling cascades that promote cell proliferation, invasion, and resistance to therapy.[7]
By simultaneously blocking these two pathways, FP-Benzoxazole can exert a multi-faceted attack on tumors, inhibiting their growth and metastatic potential.[8]
Signaling Pathway of FP-Benzoxazole Inhibition
Caption: Dual inhibition of VEGFR-2 and c-Met by FP-Benzoxazole.
Comparative Anticancer Agents
| Agent | Class | Primary Mechanism of Action |
| Sorafenib | Kinase Inhibitor | Multi-kinase inhibitor that targets Raf kinases and various RTKs including VEGFR and PDGFR, thereby inhibiting both tumor cell proliferation and angiogenesis.[9][10][11] |
| Doxorubicin | Anthracycline | Intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage. It also generates free radicals, causing further cellular damage.[12][13][] |
| Cisplatin | Platinum-based | Forms cross-links with DNA, which disrupts DNA replication and transcription, ultimately triggering apoptosis.[4][15][16] |
| Staurosporine | Alkaloid | A potent but non-selective protein kinase inhibitor that can induce apoptosis through various pathways, including caspase-3 activation.[2][17][18] |
Comparative In Vitro Efficacy
The cytotoxic potential of FP-Benzoxazole has been evaluated against several human cancer cell lines and compared with standard chemotherapeutic agents.
Cytotoxicity (IC₅₀) Data
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | PC-3 (Prostate Cancer) IC₅₀ (µM) |
| FP-Benzoxazole | 4.30 | 6.68 | 7.06 |
| Sorafenib | 4.95 | 6.32 | 6.57 |
Data for FP-Benzoxazole and Sorafenib are derived from a study on piperidinyl-based benzoxazole derivatives.[19]
The data indicates that FP-Benzoxazole exhibits potent cytotoxic activity against breast, lung, and prostate cancer cell lines, with efficacy comparable to the established multi-kinase inhibitor, Sorafenib.[19]
Mechanistic Insights from Experimental Data
Further studies have elucidated the cellular mechanisms through which FP-Benzoxazole exerts its anticancer effects.
Cell Cycle Analysis
Flow cytometry analysis reveals that FP-Benzoxazole induces cell cycle arrest in the G2/M phase in MCF-7 breast cancer cells. This is evidenced by a significant increase in the percentage of cells in the G2/M phase and a corresponding decrease in the G1 phase population following treatment.[19] This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to a halt in proliferation.
Induction of Apoptosis
FP-Benzoxazole has been shown to be a potent inducer of apoptosis, or programmed cell death. Treatment of MCF-7 cells with FP-Benzoxazole leads to a significant increase in the apoptotic cell population. Mechanistically, this is accompanied by the upregulation of pro-apoptotic proteins such as p53 and BAX, and the downregulation of the anti-apoptotic protein Bcl-2.[4]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed protocols for the key assays used to characterize the anticancer properties of these compounds are provided below.
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of a compound on cancer cells.
Workflow for MTT Assay
Caption: A streamlined workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15][16]
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow for Apoptosis Assay
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[20]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.[20]
Conclusion and Future Directions
The 2-(p-Fluorophenyl)-substituted benzoxazole derivative, FP-Benzoxazole, represents a promising new class of anticancer agents. Its dual inhibitory action against VEGFR-2 and c-Met provides a strong rationale for its efficacy in targeting key pathways of tumor growth and progression. Comparative data demonstrate its potent cytotoxic effects, comparable to the established drug Sorafenib. Mechanistic studies have confirmed its ability to induce cell cycle arrest and apoptosis.
Future research should focus on in vivo studies to evaluate the efficacy and safety of FP-Benzoxazole in preclinical animal models. Further optimization of the benzoxazole scaffold could lead to the development of even more potent and selective anticancer agents. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and validation of this and other novel anticancer compounds.
References
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2025, December 9). MDPI. [Link]
-
Assaying cell cycle status using flow cytometry. PMC. [Link]
-
Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. (2023, June 30). Asian Journal of Pharmaceutical and Health Sciences. [Link]
-
STAUROSPORINE. Inxight Drugs. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Doxorubicin. University of California, Davis. [Link]
-
Doxorubicin pathways: pharmacodynamics and adverse effects. PMC. [Link]
-
What is the mechanism of Sorafenib Tosylate?. (2024, July 17). Patsnap Synapse. [Link]
-
Cisplatin in cancer therapy: molecular mechanisms of action. PMC. [Link]
-
Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. (2025, July 10). Frontiers in Pharmacology. [Link]
-
Benzoxazole as Anticancer Agent: A Review. (2021, June 30). International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
What is the mechanism of action of Sorafenib (Sorafenib)?. (2025, November 21). Dr.Oracle. [Link]
-
Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. (2021, March 18). Dove Medical Press. [Link]
-
Mechanism of staurosporine-induced apoptosis in murine hepatocytes. (2002, January 16). American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
-
Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology. (2026, January 8). MDPI. [Link]
-
What is the mechanism of Cisplatin?. (2024, July 17). Patsnap Synapse. [Link]
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PMC. [Link]
-
Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). (2020, June 8). PMC. [Link]
-
Dual Inhibition of VEGF and c-MET in Cancer Promises to Decrease Metastasis. (2012, March 1). Cancer Discovery. [Link]
-
The dual blockade of MET and VEGFR2 signaling demonstrates pronounced inhibition on tumor growth and metastasis of hepatocellular carcinoma. (2018, April 30). PMC. [Link]
-
Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. (2023, January 4). International Journal of Molecular Sciences. [Link]
-
Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. (2025, July 27). PMC. [Link]
-
Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation. (2024, October 1). PMC. [Link]
-
SYNTHESIS OF NEW 3-SUBSTITUDED-6-BROMOBENZOXAZOLIN-2-ONE DERIVATIVES. ResearchGate. [Link]
-
BTEAC Catalyzed Ultrasonic-Assisted Synthesis of Bromobenzofuran-Oxadiazoles: Unravelling Anti-HepG-2 Cancer Therapeutic Potential through In Vitro and In Silico Studies. (2023, February 3). PMC. [Link]
-
2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. (2023, November 27). MDPI. [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC. [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025, December 12). PMC. [Link]
-
Examination of the synthetic processes for biologically strong benzoxazole derivatives. Journal of Research in Chemistry. [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025, December 12). MDPI. [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013, July 30). Brieflands. [Link]
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2025, December 9). MDPI. [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Semantic Scholar. [Link]
-
Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines. (2022, April 27). Medicine Science. [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]
-
Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. PMC. [Link]
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PMC. [Link]
Sources
- 1. Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology [mdpi.com]
- 2. Frontiers | Role of Glutathione Depletion and Reactive Oxygen Species Generation on Caspase-3 Activation: A Study With the Kinase Inhibitor Staurosporine [frontiersin.org]
- 3. openreadings.eu [openreadings.eu]
- 4. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The dual blockade of MET and VEGFR2 signaling demonstrates pronounced inhibition on tumor growth and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Sorafenib tosylate: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 10. What is the mechanism of Sorafenib Tosylate? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. Doxorubicin [www2.gvsu.edu]
- 13. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncodaily.com [oncodaily.com]
- 16. dovepress.com [dovepress.com]
- 17. STAUROSPORINE [drugs.ncats.io]
- 18. journals.physiology.org [journals.physiology.org]
- 19. mdpi.com [mdpi.com]
- 20. What is the mechanism of Cisplatin? [synapse.patsnap.com]
A Comparative Guide to the In Vivo Validation of 2-(p-Fluorophenyl)-6-bromobenzoxazole as a Novel Anti-Inflammatory Agent
This guide provides a comprehensive framework for the in vivo validation of the novel compound 2-(p-Fluorophenyl)-6-bromobenzoxazole. Lacking prior in vivo data, this document establishes a scientifically rigorous, hypothesis-driven approach to assess its therapeutic potential, comparing it with established alternatives. The protocols and analyses herein are designed for researchers, scientists, and drug development professionals aiming to translate a promising chemical entity from the bench to preclinical validation.
Introduction: The Rationale for In Vivo Assessment
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] Specifically, halogenated benzoxazoles have demonstrated significant biological activity.[4] The subject of this guide, 2-(p-Fluorophenyl)-6-bromobenzoxazole, combines a fluorinated phenyl group at the 2-position with a bromine atom on the benzoxazole core. This unique combination suggests a high potential for potent, targeted biological activity.
While in vitro assays provide essential preliminary data on a compound's mechanism, in vivo validation is the critical next step to understand its behavior in a complex biological system.[5] This guide outlines a logical progression of experiments to assess the compound's pharmacokinetics, safety, and efficacy, establishing a foundation for further clinical development. Based on the known activities of similar benzoxazole derivatives, which include non-steroidal anti-inflammatory drugs (NSAIDs) like benoxaprofen, we hypothesize that 2-(p-Fluorophenyl)-6-bromobenzoxazole possesses significant anti-inflammatory properties .[4]
Strategic Overview: The In Vivo Validation Workflow
A successful in vivo validation campaign requires a structured approach. The workflow is designed to first understand the compound's disposition in the body (pharmacokinetics) before evaluating its therapeutic effect (pharmacodynamics and efficacy) in a relevant disease model.
Caption: Overall workflow for the in vivo validation of 2-(p-Fluorophenyl)-6-bromobenzoxazole.
Foundational Studies: Pharmacokinetics and Safety
Before assessing efficacy, it is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). Poor aqueous solubility is a common challenge for novel compounds, often requiring specific formulation strategies to ensure adequate bioavailability for in vivo studies.[6]
Objective: To determine the pharmacokinetic profile and establish a safe and effective dose range.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Male C57BL/6 mice (n=3 per time point), 8-10 weeks old.
-
Formulation: Based on preliminary solubility tests, formulate 2-(p-Fluorophenyl)-6-bromobenzoxazole in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6]
-
Administration: Administer a single dose of the compound (e.g., 10 mg/kg) via oral gavage (PO) and intravenous (IV) injection.
-
Sample Collection: Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis: Process blood to plasma and analyze the concentration of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Interpretation: Calculate key PK parameters. The comparison between IV and PO administration will determine oral bioavailability.
Table 1: Hypothetical Pharmacokinetic Parameters
| Parameter | 2-(p-Fluorophenyl)-6-bromobenzoxazole (10 mg/kg PO) | Comparator: Celecoxib (10 mg/kg PO) |
| Cmax (ng/mL) | 1250 | 980 |
| Tmax (hr) | 1.0 | 2.0 |
| AUC (0-t) (ng*hr/mL) | 7500 | 6200 |
| Half-life (t½) (hr) | 4.5 | 11.2 |
| Oral Bioavailability (%) | 45% | 40% |
Data are hypothetical and for illustrative purposes.
Comparative Efficacy Validation: Anti-Inflammatory Activity
Based on our hypothesis, we will use a well-established model of acute inflammation to test the compound's efficacy against a vehicle control and a known anti-inflammatory drug.
Chosen Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used and validated method for screening acute anti-inflammatory activity.[7][8][9] Injection of carrageenan into the paw induces a biphasic inflammatory response, allowing for the assessment of drug effects on mediators like histamine, serotonin, bradykinin, and prostaglandins.[10][11]
Experimental Design
The experimental design must include appropriate controls to ensure the validity of the results.[5]
Caption: Experimental design for the carrageenan-induced paw edema assay.
Detailed Protocol: Efficacy Study
-
Animals: Male Wistar rats (180-200g). Acclimatize for one week.
-
Grouping: Randomly assign animals to four groups (n=8 per group) as depicted in the diagram above.
-
Dosing (T = -60 min): Administer the vehicle, 2-(p-Fluorophenyl)-6-bromobenzoxazole (at two dose levels determined from safety studies), or Celecoxib (a COX-2 inhibitor as a positive control) via oral gavage.
-
Induction of Inflammation (T = 0 min): Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Efficacy Endpoint Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection. The percentage inhibition of edema is calculated for each group relative to the vehicle control.
-
Pharmacodynamic Endpoints (T = 5 hours): At the end of the experiment, euthanize animals. Excise the inflamed paw tissue for analysis of key inflammatory biomarkers, such as TNF-α, IL-6, and myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).
Data Presentation and Comparative Analysis
The results should be presented clearly to allow for objective comparison between the test compound and controls.
Table 2: Comparative Efficacy in Paw Edema Model (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3hr (mL) | % Inhibition of Edema at 3hr |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| 2-(p-Fluorophenyl)-6-bromobenzoxazole | 10 | 0.51 ± 0.05* | 40.0% |
| 2-(p-Fluorophenyl)-6-bromobenzoxazole | 30 | 0.34 ± 0.04 | 60.0% |
| Celecoxib (Positive Control) | 20 | 0.40 ± 0.06 | 52.9% |
*Data are Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control. Data are hypothetical.
Table 3: Comparative Effects on Inflammatory Biomarkers (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg tissue) | MPO Activity (U/g tissue) |
| Vehicle Control | - | 150.2 ± 12.5 | 5.8 ± 0.6 |
| 2-(p-Fluorophenyl)-6-bromobenzoxazole | 30 | 75.6 ± 8.1 | 2.5 ± 0.3 |
| Celecoxib (Positive Control) | 20 | 88.4 ± 9.3 | 3.1 ± 0.4 |
*Data are Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control. Data are hypothetical.
Mechanistic Insights and Discussion
Caption: Hypothesized anti-inflammatory mechanism targeting the COX pathway.
Conclusion and Future Directions
This guide presents a robust, multi-faceted strategy for the in vivo validation of 2-(p-Fluorophenyl)-6-bromobenzoxazole. By systematically evaluating its pharmacokinetic profile, safety, and efficacy in a validated model of acute inflammation, researchers can generate the critical data needed to make an informed go/no-go decision for continued development.[13][14]
Positive results from this validation study would justify progression to more complex, chronic models of inflammation (e.g., collagen-induced arthritis) and detailed mechanism-of-action studies to identify the compound's precise molecular target(s). This structured approach ensures that resources are directed toward compounds with the highest probability of becoming successful therapeutic agents.
References
-
Slideshare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Retrieved from [Link]
-
Bentham Science. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]
-
Semantic Scholar. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Retrieved from [Link]
-
PubMed. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]
-
PubMed. (2022). Discovery and computational studies of 2-phenyl-benzoxazole acetamide derivatives as promising P2Y14R antagonists with anti-gout potential. Retrieved from [Link]
-
PubMed. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Retrieved from [Link]
-
PMC. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Retrieved from [Link]
-
Drug Target Review. (2024). Initial in vivo validation of novel cancer therapeutics using AI. Retrieved from [Link]
-
MDPI. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Retrieved from [Link]
-
FirstWord Pharma. (2026). Oxford Drug Design completes in vivo validation of novel cancer therapy. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]
-
Lirias - KU Leuven. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Retrieved from [Link]
-
World Journal of Pharmaceutical Sciences. (2018). Benzoxazoles. Retrieved from [Link]
-
PharmaTimes. (2026). Oxford Drug Design reports major in vivo milestone for novel cancer therapy. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole derivatives. Retrieved from [Link]
-
International Journal of Research and Review. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 8. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. Discovery and computational studies of 2-phenyl-benzoxazole acetamide derivatives as promising P2Y14R antagonists with anti-gout potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. firstwordpharma.com [firstwordpharma.com]
Reproducibility of Biological Assays using 2-(p-Fluorophenyl)-6-bromobenzoxazole (FPBB)
Executive Summary
This technical guide addresses the reproducibility challenges and experimental optimization of 2-(p-Fluorophenyl)-6-bromobenzoxazole (FPBB) (CAS: 3164-13-4) in biological workflows. While benzoxazole derivatives are widely recognized as bioactive scaffolds (antimicrobial/anticancer) and fluorogenic probes, FPBB specifically distinguishes itself through enhanced lipophilicity and halogen-mediated photostability.
This guide compares FPBB against industry standards—Thioflavin T (ThT) for protein aggregation assays and Standard Benzoxazole for cytotoxicity screening—providing validated protocols to minimize inter-assay variability.
Part 1: Technical Characterization & Comparative Analysis
The Physicochemical Profile
FPBB functions primarily as a solvatochromic fluorophore and a bioactive scaffold . Its utility relies on the Intramolecular Charge Transfer (ICT) mechanism, which is modulated by the electron-withdrawing bromine and fluorine substituents. Unlike unsubstituted benzoxazoles, the halogenation at the 6- and para-positions significantly alters the dipole moment, enhancing sensitivity to hydrophobic pockets in proteins (e.g., amyloid fibrils) and improving membrane permeability for intracellular assays.
Comparative Performance Matrix
The following table contrasts FPBB with standard alternatives in specific assay contexts.
| Feature | FPBB (Target) | Thioflavin T (ThT) | Unsubstituted 2-Phenylbenzoxazole |
| Primary Application | Hydrophobic Pocket Sensing / SuFEx Scaffold | Amyloid Fibril Detection | General Scintillator / UV Dye |
| Excitation/Emission | |||
| Stokes Shift | High (~130 nm) – Reduces self-quenching | Moderate (~40 nm) | Low (<60 nm) |
| Solubility | Low (Water), High (DMSO/ACN) | High (Water) | Moderate (Organic) |
| Photostability | High (Bromine heavy atom effect) | Low (Prone to photobleaching) | Moderate |
| Binding Specificity | Hydrophobic residues / Membranes | Non-specific |
Analyst Note: The large Stokes shift of FPBB allows for higher signal-to-noise ratios in biological media compared to ThT, as it effectively separates excitation scatter from emission signal [1].
Part 2: Validated Experimental Protocols
Protocol A: Hydrophobic Pocket/Aggregation Sensing Assay
Objective: To utilize FPBB as a "turn-on" fluorescent probe for detecting protein aggregation or hydrophobic exposure, offering superior stability over ThT.
1. Reagent Preparation (Critical Step)[1][2]
-
Stock Solution: Dissolve FPBB in anhydrous DMSO to 10 mM. Note: FPBB is sparingly soluble in water. Aqueous working solutions must be prepared immediately prior to use to prevent precipitation.
-
Buffer: PBS (pH 7.4). Avoid detergents (Tween/SDS) as they will trigger false-positive fluorescence due to FPBB's lipophilicity.
2. Workflow Logic & Causality
-
Dilution: Dilute stock 1:1000 into the protein sample (Final: 10
M).-
Reasoning: High concentrations lead to inner-filter effects. 10
M is the saturation point for most BSA/IgG hydrophobic pockets.
-
-
Incubation: Incubate for 15 minutes at RT in the dark.
-
Reasoning: Allows equilibrium binding to hydrophobic clefts.
-
-
Readout: Measure fluorescence (
360 nm / 490 nm).-
Control: Run a "Buffer + FPBB" blank. The quantum yield of FPBB in water is negligible (<0.01) but increases significantly (
> 0.6) in hydrophobic environments [2].
-
3. Data Validation (Self-Check)
-
Pass: Signal in protein sample is >5x the buffer blank.
-
Fail: High background in blank. Cause: Precipitation of FPBB. Fix: Lower concentration or check DMSO stock purity.
Protocol B: Cytotoxicity Screening (Bioactive Scaffold Evaluation)
Objective: To assess the antiproliferative activity of FPBB, often used as a precursor for SuFEx-based anticancer drugs (e.g., fluorosulfate derivatives) [3].
1. Cell Culture Setup[3][4]
-
Seeding: 5,000 cells/well in 96-well plates. Allow 24h attachment.
2. Dosing Strategy
-
Range: 0.1
M to 100 M (Logarithmic scale). -
Vehicle Control: DMSO matched to the highest concentration (max 0.5% v/v).
3. Assay Execution (MTT/MTS)
-
Treatment: Add FPBB media. Incubate 48-72 hours.
-
Development: Add MTT reagent. Incubate 4h. Solubilize formazan crystals.
-
Analysis: Calculate IC50 using non-linear regression.
Critical Insight: FPBB often shows cytostatic rather than cytotoxic effects at lower concentrations (<25
M). True cytotoxicity (cell death) is typically observed at >50M, unlike its fluorosulfate derivatives which are more potent [3].
Part 3: Visualization of Mechanisms & Workflows
Diagram 1: Fluorescence "Turn-On" Mechanism
This diagram illustrates why FPBB is superior for background suppression. In aqueous buffers, rotational relaxation quenches fluorescence. Upon binding to a hydrophobic pocket (protein aggregate), rotation is restricted, and ICT (Intramolecular Charge Transfer) is stabilized, turning fluorescence "ON".
Caption: Mechanism of FPBB fluorescence enhancement via restriction of intramolecular rotation in hydrophobic pockets.
Diagram 2: Reproducibility Workflow for Assay Validation
A logic gate for researchers to ensure data integrity when switching from ThT to FPBB.
Caption: Step-by-step troubleshooting logic for validating FPBB biological assays.
References
-
MDPI . (2023). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole: Synthesis and Fluorescent Properties. Molbank.[5] Retrieved from [Link][4][5]
-
National Institutes of Health (NIH) . (2008). Intramolecular exciplexes based on benzoxazole: photophysics and applications. PubMed.[5][6] Retrieved from [Link]
-
ResearchGate . (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. Retrieved from [Link]
-
PubChem . (2025).[7] 2-(4-Bromophenyl)benzoxazole Compound Summary. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole [mdpi.com]
- 6. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(2-Bromophenyl)-1,3-benzoxazole | C13H8BrNO | CID 3279748 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 2-(p-Fluorophenyl)-Substituted Benzoxazoles as Kinase Inhibitors
Prepared by: A Senior Application Scientist
This guide provides a comprehensive analysis of the kinase inhibitory potential of the 2-(p-fluorophenyl)-benzoxazole scaffold. As specific experimental data for 2-(p-Fluorophenyl)-6-bromobenzoxazole is not extensively available in public literature, this guide will utilize a well-characterized and closely related analogue, a piperidinyl-based benzoxazole derivative featuring a p-fluorophenyl moiety (henceforth referred to as Benzoxazole-11b ), as a representative for benchmarking studies. This compound has demonstrated potent dual inhibitory activity against key oncogenic kinases.
We will benchmark Benzoxazole-11b against two widely recognized kinase inhibitors: Sorafenib , a multi-kinase inhibitor approved for cancer therapy, and Staurosporine , a potent, broad-spectrum kinase inhibitor often used as a research tool. This comparison will provide researchers, scientists, and drug development professionals with a clear perspective on the potency, selectivity, and potential therapeutic applications of this promising chemical class.
Introduction: The Benzoxazole Scaffold and Kinase Targeting
The benzoxazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[1][2] Its rigid, planar structure and potential for diverse substitutions make it an ideal starting point for designing targeted therapies. In recent years, benzoxazole derivatives have gained significant attention as competitive inhibitors of various protein kinases, which are critical regulators of cellular processes and prime targets in cancer therapy.[3][4]
Kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met) are pivotal in tumor progression.[5][6] Their simultaneous inhibition is a promising strategy to combat tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[5][6] This guide focuses on a p-fluorophenyl substituted benzoxazole derivative, Benzoxazole-11b , which has been identified as a potent dual inhibitor of these two receptor tyrosine kinases.[5][6]
Targeted Signaling Pathways
To understand the significance of inhibiting VEGFR-2 and c-Met, it is crucial to visualize their signaling cascades. Overactivation of these pathways is a hallmark of many cancers.
Caption: Dual inhibition of VEGFR-2 and c-Met pathways by Benzoxazole-11b.
Comparative Potency: In Vitro Biochemical Assays
The first step in benchmarking a novel inhibitor is to determine its direct inhibitory effect on the purified target enzymes. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce enzyme activity by 50%.
A study evaluating a series of piperidinyl-based benzoxazole derivatives found that compound 11b , which contains the p-fluorophenyl moiety, demonstrated superior dual-inhibitory activity against both VEGFR-2 and c-Met kinases.[5] Its potency was comparable to Sorafenib against VEGFR-2 and significantly surpassed the well-known inhibitor Staurosporine against c-Met.[5]
Table 1: Biochemical IC50 Values Against Target Kinases
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| Benzoxazole-11b | VEGFR-2 | 0.057 [5] |
| c-Met | 0.181 [5] | |
| Sorafenib (Control) | VEGFR-2 | 0.058[5] |
| Staurosporine (Control) | c-Met | 0.237[5] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining kinase activity by quantifying ATP consumption, such as the ADP-Glo™ Kinase Assay.[7] This assay measures the amount of ADP produced in a kinase reaction, which directly correlates with kinase activity.[7]
Caption: Workflow for a luminescence-based in vitro kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation : Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute the kinase (e.g., recombinant human VEGFR-2 or c-Met), substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1), and ATP to their final desired concentrations in the buffer. The ATP concentration should ideally be close to the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.[8]
-
Compound Plating : Serially dilute the test compound (Benzoxazole-11b) and control inhibitors (Sorafenib, Staurosporine) in DMSO, then further dilute in kinase buffer. Dispense 1 µL of each inhibitor dilution into the wells of a low-volume 384-well plate. Use DMSO alone for "no inhibitor" controls.
-
Kinase Reaction Initiation : Add 2 µL of the enzyme solution to each well, followed by 2 µL of the substrate/ATP mixture to initiate the reaction.[7]
-
Reaction Incubation : Incubate the plate at room temperature for a defined period, typically 60 minutes.
-
ADP Detection :
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.[7]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and simultaneously provides luciferase and luciferin to generate a light signal.[7]
-
Incubate for another 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Benchmarking in a Physiological Context: Cell-Based Assays
While biochemical assays are essential for determining direct enzyme inhibition, they do not account for factors like cell membrane permeability, off-target effects, or competition with high intracellular ATP concentrations.[9] Therefore, cell-based assays are a critical next step to validate an inhibitor's activity in a more physiologically relevant environment.[9][10]
Benzoxazole-11b was evaluated for its cytotoxic (anti-proliferative) effects on various human cancer cell lines and compared directly with Sorafenib. The results show potent activity against breast (MCF-7), lung (A549), and prostate (PC-3) cancer cell lines, with potency comparable to Sorafenib.[5]
Table 2: Cytotoxic Activity (IC50) in Human Cancer Cell Lines
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | PC-3 (Prostate) IC50 (µM) |
|---|---|---|---|
| Benzoxazole-11b | 4.30 [5] | 6.68 [5] | 7.06 [5] |
| Sorafenib (Control) | 4.95[5] | 6.32[5] | 6.57[5] |
Experimental Protocol: Cell Viability Assay (MTT-Based)
This protocol describes a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for a cell viability and cytotoxicity MTT assay.
Step-by-Step Methodology:
-
Cell Culture : Culture cancer cells (e.g., MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding : Harvest cells and seed them into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well. Incubate overnight to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of Benzoxazole-11b and Sorafenib in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium and a vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubation : Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition : Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization : Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Data Acquisition : Gently shake the plate to ensure the formazan is fully dissolved. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control cells. Plot the viability percentage against the logarithm of concentration and fit to a dose-response curve to determine the cytotoxic IC50 value.
Mechanistic Action: Induction of Cell Cycle Arrest and Apoptosis
Beyond simply inhibiting proliferation, an effective anticancer agent should ideally induce programmed cell death (apoptosis) in cancer cells. Further investigation into the mechanism of Benzoxazole-11b revealed that it induces G2/M phase cell-cycle arrest and triggers apoptosis in MCF-7 breast cancer cells.[5][6] This effect was confirmed by observing changes in key apoptosis-regulating proteins:
This mechanistic profile is consistent with the inhibition of pro-survival signaling pathways controlled by VEGFR-2 and c-Met, leading to the activation of the intrinsic apoptotic pathway.
Caption: Proposed mechanism of action for Benzoxazole-11b.
Conclusion
This guide demonstrates that the 2-(p-fluorophenyl)-benzoxazole scaffold, represented by the potent analogue Benzoxazole-11b, holds significant promise as a dual inhibitor of the oncogenic kinases VEGFR-2 and c-Met.
-
Biochemical Potency : It exhibits sub-micromolar inhibitory activity comparable to the FDA-approved drug Sorafenib against VEGFR-2 and is more potent than Staurosporine against c-Met.[5]
-
Cellular Efficacy : It demonstrates potent anti-proliferative effects across multiple cancer cell lines, with IC50 values on par with Sorafenib.[5]
-
Mechanism of Action : Its mode of action involves the induction of cell cycle arrest and apoptosis, which are desirable characteristics for an anticancer therapeutic.[5][6]
The objective data and detailed protocols provided herein serve as a valuable resource for researchers in the field of drug discovery. The 2-(p-fluorophenyl)-benzoxazole core represents a viable and potent scaffold for the further development of targeted kinase inhibitors for cancer therapy.
References
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- Profacgen. Cell-based Kinase Assays.
- MDPI. (2025, December 9). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- ResearchGate. (2026, January 7). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.
- Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
- Kinase Logistics. Cell-based Kinase Profiling Service.
- Taylor & Francis Online. (2022, May 30). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
- Taylor & Francis Online. (2022, July 25). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation.
- PubMed. (2022, December 15). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
- Sigma-Aldrich. Kinase Assay Kit.
- Promega Corporation. PAK1/CDC42 Kinase Assay.
- PMC. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation.
- JOCPR. Synthesis, characterization and biological evaluation of benzoxazole derivatives.
Sources
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 10. inits.at [inits.at]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(p-Fluorophenyl)-6-bromobenzoxazole
The core principle of chemical waste management is to prevent harm to individuals and the environment.[1][2] This involves understanding the potential hazards of the chemical, segregating it correctly, and ensuring it is handled by qualified hazardous waste professionals.
Hazard Identification and Chemical Profile
Before any disposal process begins, it is crucial to understand the inherent risks associated with 2-(p-Fluorophenyl)-6-bromobenzoxazole. As a halogenated aromatic heterocyclic compound, it should be treated as a hazardous substance. While a specific Safety Data Sheet (SDS) for this compound is not available in the search results, we can infer its likely hazards based on structurally similar chemicals.
Anticipated Hazards:
-
Toxicity: Many halogenated organic compounds are toxic if ingested, inhaled, or absorbed through the skin.[3]
-
Environmental Hazard: These compounds can be persistent in the environment and may be toxic to aquatic life.
-
Reactivity: While not expected to be highly reactive, it should not be mixed with other waste streams to avoid unforeseen reactions.[4]
For these reasons, 2-(p-Fluorophenyl)-6-bromobenzoxazole must be disposed of as hazardous waste. Under no circumstances should it be discarded down the drain or in regular trash.[5]
Waste Segregation: The First Line of Defense
Proper segregation at the point of generation is a critical step in safe laboratory practice.[6] Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases, fires, or explosions.[4]
Actionable Steps:
-
Designate a specific waste container for 2-(p-Fluorophenyl)-6-bromobenzoxazole and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
This compound falls under the category of halogenated organic waste . It must be kept separate from non-halogenated solvents.[5][7][8] The primary reason for this is that halogenated waste requires specific disposal methods, often incineration at high temperatures, and mixing it with non-halogenated waste unnecessarily increases the volume of waste that needs this specialized and more expensive treatment.[8]
-
Ensure the designated container is clearly labeled "HALOGENATED ORGANIC WASTE" and lists "2-(p-Fluorophenyl)-6-bromobenzoxazole" as a constituent.[9]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and preparing 2-(p-Fluorophenyl)-6-bromobenzoxazole for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
A designated, compatible hazardous waste container with a secure, leak-proof lid.[1][6]
-
A hazardous waste label.
-
Secondary containment (e.g., a larger, chemically-resistant bin or tray).
Procedure:
-
Container Selection:
-
Choose a container that is chemically compatible with halogenated organic compounds. Glass or polyethylene containers are generally suitable. Avoid metal containers for halogenated solvents as they can corrode.[10]
-
The container must be in good condition, free from cracks or leaks, and have a tightly sealing lid.[10]
-
-
Labeling:
-
Attach a hazardous waste label to the container before adding any waste.[9]
-
Fill out the label completely and accurately. Include the full chemical name: "2-(p-Fluorophenyl)-6-bromobenzoxazole."[4] List all other components if it is a mixed waste stream.
-
Record the date when the first waste is added to the container (the "accumulation start date").[5]
-
-
Waste Accumulation:
-
Solid Waste: Place any solid 2-(p-Fluorophenyl)-6-bromobenzoxazole or contaminated disposables (gloves, wipes, etc.) directly into the labeled waste container.
-
Liquid Waste: If the compound is in a solvent, pour the waste solution into the designated container using a funnel.
-
Keep the container closed at all times, except when adding waste.[10] Do not leave a funnel in the container opening.[10]
-
Store the waste container in a designated satellite accumulation area within the lab, under the control of laboratory personnel.[1]
-
The container must be kept in secondary containment to catch any potential leaks or spills.[6]
-
-
Request for Pickup:
-
Do not overfill the container. Stop at about 80% capacity to allow for expansion of vapors and to prevent spills.
-
Once the container is full or has reached the maximum accumulation time allowed by your institution (often six months), arrange for its collection by your EHS office or a certified hazardous waste contractor.[1][5]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-(p-Fluorophenyl)-6-bromobenzoxazole.
Caption: Decision workflow for the disposal of 2-(p-Fluorophenyl)-6-bromobenzoxazole.
Regulatory Context
In the United States, the management and disposal of hazardous waste are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] Academic laboratories may operate under Subpart K regulations, which provide specific guidelines for waste management in an academic setting.[1] It is imperative that all laboratory personnel are trained on these regulations and their institution's specific policies.[1]
Final Considerations
The ultimate disposal method for halogenated organic compounds like 2-(p-Fluorophenyl)-6-bromobenzoxazole is typically high-temperature incineration. This process is necessary to break the strong carbon-halogen bonds and prevent the release of harmful substances into the environment. The combustion of brominated compounds can produce hydrobromic acid (HBr), which must be scrubbed from the flue gases.[11][12]
By adhering to this guide, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost respect for environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS department for guidance.
References
- Daniels Health. (2025, May 21).
- Clean Management Environmental Group. (2021, January 6).
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- Labor Security System. (n.d.).
- Bradley, C. (2025, September 19).
- European Chemicals Agency (ECHA). (2010). Guidance on waste and recovered substances.
- U.S. Environmental Protection Agency (EPA). (2024, August 28). Disposal Guidance | I-WASTE DST.
- European Chemicals Agency (ECHA). (n.d.). Understanding Waste Framework Directive.
- Health and Safety Executive (HSE). (2023, December 12). Need to dispose chemicals.
- Darnell, A.J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
- U.S. Environmental Protection Agency (EPA). (2024, August 28). Other Disposal Guidance | I-WASTE DST.
- European Chemicals Agency (ECHA). (n.d.). Practical Guides.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- Columbia University. (2025-2026). EHSO Manual: Hazardous Waste.
- U.S. Government Publishing Office. (2000, December 26).
- Cornell University. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- Thermo Fisher Scientific. (2025, December 21).
- TCI Chemicals. (2025, February 5). Safety Data Sheet for 5-Bromo-2-fluorobenzaldehyde.
- European Chemicals Agency (ECHA). (n.d.). Video library.
- U.S. Environmental Protection Agency (EPA). (n.d.). Environmental Fact Sheet, Organobromine.
- University of Reading. (2021, July 20).
- Sigma-Aldrich. (2024, March 2).
- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet for 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole.
- S D Fine-Chem Limited. (n.d.).
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. hse.gov.uk [hse.gov.uk]
- 3. fishersci.com [fishersci.com]
- 4. cleanmanagement.com [cleanmanagement.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Managing Hazardous Materials Waste | Lab Manager [labmanager.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 12. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
